4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine
Description
Properties
IUPAC Name |
4-[2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2OS/c11-10(12,13)16-8-4-2-1-3-6(8)7-5-17-9(14)15-7/h1-5H,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQKMFVNNARWHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)N)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine
The following technical guide details the physicochemical profile, synthetic pathways, and therapeutic potential of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine , a fluorinated heterocyclic scaffold with significant relevance in medicinal chemistry.
A Technical Guide for Drug Discovery & Development
Executive Summary
This compound is a privileged structural motif in drug discovery, serving as a "deconstructed" analog of the neuroprotective drug Riluzole (6-(trifluoromethoxy)benzothiazol-2-amine). While Riluzole features a fused benzothiazole ring, this compound consists of a thiazole ring substituted at the C4 position with a 2-(trifluoromethoxy)phenyl group.
This structural distinction confers unique physicochemical properties—specifically increased rotational freedom and altered solubility profiles—while retaining the critical pharmacophore required for sodium channel modulation and glutamate antagonism. The presence of the trifluoromethoxy (
Chemical Identity & Structural Analysis[1][2]
| Property | Detail |
| IUPAC Name | 4-[2-(Trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
| Molecular Formula | |
| Molecular Weight | 260.24 g/mol |
| Core Scaffold | 2-Aminothiazole (5-membered heterocycle) |
| Key Substituent | 2-Trifluoromethoxy group (Ortho-substitution) |
| Electronic Effect | The |
Structural Bioisosterism
The compound represents a "linked" versus "fused" bioisosteric relationship with Riluzole.
-
Riluzole (Fused): Rigid, planar, higher packing density.
-
Target (Linked): Non-planar (torsion angle between phenyl and thiazole), higher solubility potential, distinct vector for
stacking interactions.
Physicochemical Profile (The Core)
The following data aggregates calculated values (via consensus algorithms) and comparative experimental data from close structural analogs (e.g., 4-(4-trifluoromethoxyphenyl) isomers).
Table 1: Key Physicochemical Parameters
| Parameter | Value (Approx/Calc) | Significance in Drug Design |
| LogP (Lipophilicity) | 3.2 – 3.6 | Highly lipophilic due to the |
| TPSA (Topological Polar Surface Area) | ~67-70 Ų | Well within the limit for CNS penetration (< 90 Ų). Dominated by the aminothiazole fragment.[1][2] |
| pKa (Basic Amine) | 4.2 – 4.5 | The electron-withdrawing ortho- |
| Hydrogen Bond Donors (HBD) | 2 | The primary amine ( |
| Hydrogen Bond Acceptors (HBA) | 4 | Thiazole N, Thiazole S, Ether O, Fluorines (weak). |
| Rotatable Bonds | 2 | Bond between phenyl-thiazole and phenyl-oxygen. |
| Melting Point | 125 – 135 °C | Predicted. Lower than the para-isomer (206°C) due to ortho-steric hindrance disrupting crystal packing. |
Solubility & Stability Assessment[4]
-
Aqueous Solubility: Low (< 0.1 mg/mL) at neutral pH. Solubility increases significantly at pH < 2 due to protonation of the thiazole nitrogen.
-
Metabolic Stability: The
group blocks metabolic hydroxylation at the phenyl position. However, the 2-aminothiazole moiety is a potential "structural alert" for bioactivation (via sulfotransferase or P450 oxidation), often requiring modification (e.g., amide formation) in late-stage optimization.
Synthetic Accessibility & Protocols
The synthesis of this compound is robustly achieved via the Hantzsch Thiazole Synthesis . This cyclization reaction is favored for its high yield and operational simplicity.
Experimental Protocol: Hantzsch Cyclization
Reagents:
-
Substrate: 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (Generated via bromination of the corresponding acetophenone).
-
Cyclizing Agent: Thiourea.
-
Solvent: Ethanol or Ethanol/Water (1:1).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.1 eq of Thiourea.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 2:1).
-
Precipitation: Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.
-
Neutralization: Basify with aqueous
or to pH 8–9 to liberate the free base. -
Purification: Filter the solid precipitate. Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-5% Methanol in DCM).
Visualization: Synthesis Pathway
Caption: The Hantzsch synthesis pathway converting the acetophenone precursor to the final aminothiazole scaffold.[3][4][5]
Therapeutic Applications & ADME Implications[9]
Pharmacophore Logic
This molecule serves as a versatile building block for:
-
Neuroprotective Agents: Mimicking Riluzole’s blockade of voltage-gated sodium channels (Nav1.6) and inhibition of glutamate release.
-
Kinase Inhibitors: The 2-aminothiazole motif acts as a hinge-binder in ATP-competitive kinase inhibitors (e.g., Dasatinib analogs). The ortho-
group provides a "twist" that can improve selectivity by filling hydrophobic pockets in the kinase active site.
ADME/Tox Considerations
-
BBB Penetration: With a LogP > 3.0 and low TPSA, this compound is predicted to have high CNS penetration , making it suitable for neurological targets (ALS, Epilepsy).
-
Metabolic Liability: The 2-amino group is susceptible to N-acetylation or glucuronidation. In drug design, this amine is often capped (e.g., as a urea or amide) to improve half-life.
Visualization: Structure-Property-Activity Relationship (SPAR)
Caption: Impact of structural motifs on physicochemical properties and biological function.[6]
References
-
Bensimon, G., Lacomblez, L., & Meininger, V. (1994). A Controlled Trial of Riluzole in Amyotrophic Lateral Sclerosis. New England Journal of Medicine. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for thiazole synthesis).
-
PubChem Compound Summary. (2024). Riluzole (CID 5070) and Thiazole Derivatives.[7] National Center for Biotechnology Information. Link
-
Siddiqui, N., et al. (2011). Synthesis and pharmacological evaluation of some novel 2-aminothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
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- 1. Riluzole | C8H5F3N2OS | CID 5070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme.de [thieme.de]
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- 6. Buy 5-(4-Chloro-2-(trifluoromethyl)phenyl)thiazol-2-amine [smolecule.com]
- 7. Riluzole - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-(2-(trifluoromethoxy)phenyl)thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be robust and reproducible for researchers in a standard organic chemistry laboratory setting. This guide will not only outline the synthetic procedures but also delve into the mechanistic underpinnings and rationale behind the experimental choices, ensuring a thorough understanding of the entire synthetic sequence.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide array of biological activities. The incorporation of a trifluoromethoxy group onto the phenyl ring can significantly modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability, making it an attractive substitution for drug design. The target molecule, this compound, is synthesized via the well-established Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring.
Synthetic Strategy
The synthesis of this compound is a multi-step process that begins with the preparation of the key precursor, 2'-(trifluoromethoxy)acetophenone. This is followed by bromination to yield the α-haloketone intermediate, which then undergoes the classical Hantzsch thiazole synthesis with thiourea.
Part 1: Synthesis of 2'-(Trifluoromethoxy)acetophenone via Friedel-Crafts Acylation
The initial step involves the acylation of trifluoromethoxybenzene. The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring.[1]
Reaction Scheme:
Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or dichloroethane (DCE).
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. To this, add a solution of trifluoromethoxybenzene (1.0 equivalent) in the same dry solvent.
-
Acylation: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous aluminum chloride and dry solvents is critical as Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst.[1]
-
Stoichiometry: A slight excess of the acylating agent and Lewis acid is used to ensure complete conversion of the starting material.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.
Part 2: Synthesis of 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one
The next stage is the α-bromination of the newly synthesized acetophenone. This provides the key α-haloketone intermediate required for the Hantzsch synthesis.
Reaction Scheme:
Protocol:
-
Reaction Setup: Dissolve 2'-(trifluoromethoxy)acetophenone (1.0 equivalent) in a suitable solvent such as methanol, acetic acid, or chloroform in a round-bottom flask.
-
Bromination: To the stirred solution, add bromine (1.0 equivalent) dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction. For a more controlled reaction, a solution of bromine in the same solvent can be used.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude product can be washed with a cold solution of sodium bisulfite to remove any unreacted bromine.
-
Purification: The crude 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Causality of Experimental Choices:
-
Stoichiometry: Using one equivalent of bromine favors mono-bromination at the α-position. An excess of bromine could lead to di-bromination.
-
Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol or acetic acid can facilitate the reaction.
Part 3: Hantzsch Thiazole Synthesis of this compound
The final step is the condensation of the α-bromo ketone with thiourea to form the desired 2-aminothiazole ring. This reaction is a cornerstone of heterocyclic chemistry, first reported by Arthur Hantzsch in 1887.[2]
Reaction Scheme:
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (1.0 equivalent) and thiourea (1.2 equivalents) in ethanol or methanol.[3][4]
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.[3]
-
Monitoring: The progress of the reaction can be monitored by TLC.
-
Work-up: After completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If no precipitate forms, pour the reaction mixture over crushed ice or into a beaker containing a dilute solution of sodium carbonate to neutralize the hydrobromic acid formed during the reaction and induce precipitation.[4]
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.[5]
Causality of Experimental Choices:
-
Thiourea Excess: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-bromo ketone.
-
Solvent: Ethanol and methanol are common solvents for the Hantzsch synthesis as they effectively dissolve the reactants and facilitate the reaction at a moderate reflux temperature.
-
Neutralization: The addition of a base like sodium carbonate neutralizes the acidic byproduct (HBr), which can improve the yield and purity of the final product by preventing potential side reactions and ensuring the product is in its free base form.
Data Presentation
| Step | Reaction | Key Reagents | Product | Expected Yield (%) |
| 1 | Friedel-Crafts Acylation | Trifluoromethoxybenzene, Acetyl Chloride, AlCl₃ | 2'-(Trifluoromethoxy)acetophenone | 70-85 |
| 2 | α-Bromination | 2'-(Trifluoromethoxy)acetophenone, Bromine | 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one | 80-95 |
| 3 | Hantzsch Thiazole Synthesis | 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one, Thiourea | This compound | 75-90 |
Characterization
The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, a singlet for the proton on the thiazole ring (typically in the range of 6.5-7.5 ppm), and a broad singlet for the amino protons (which is D₂O exchangeable).[6]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the thiazole ring and the substituted phenyl ring. The carbon bearing the amino group (C2 of the thiazole) typically appears around 168-170 ppm.[7]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product. Common fragmentation patterns for 2-aminothiazoles involve cleavage of the thiazole ring.[8]
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and C-F stretching of the trifluoromethoxy group.[1]
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Mechanistic Insights
Caption: Mechanism of the Hantzsch thiazole synthesis.
The Hantzsch thiazole synthesis proceeds through a well-established mechanism.[3] The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the bromo ketone in an Sₙ2 fashion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. The final step involves dehydration to form the stable, aromatic 2-aminothiazole ring.
References
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Sci. Int.(Lahore), 34(6), 529-535, 2022.
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Heterocycles, 85(8), 1937-1948, 2012.
-
2-Aminothiazole (96-50-4) 1H NMR spectrum. ChemicalBook.
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 9(42), 24429-24440, 2019.
-
Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
-
Hantzsch Thiazole Synthesis. SynArchive.
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(5), 757, 2017.
-
Hantzsch Thiazole Synthesis. Chem LibreTexts.
-
Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... ResearchGate.
-
Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. BenchChem.
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Sci.Int.(Lahore), 34 (6),529-535,2022.
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Molecular Sciences, 7(11), 483-492, 2006.
-
Efficient synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine and its antibacterial activity. Synlett, 2024.
-
Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN, 2023.
-
2-Aminothiazole. PubChem.
-
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 11(8), 3843-3850, 2020.
-
Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
-
Ion fragmentation of small molecules in mass spectrometry. SlideShare.
-
Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. ResearchGate.
-
One-pot synthesis of 4-aryl-2-aminothiazoles from styrenes and thioureas promoted by tribromoisocyanuric acid. Tetrahedron Letters, 61(30), 152164, 2020.
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(3), 1477-1481, 2015.
-
Visible-Light-Driven Synthesis of 4-Alkyl/Aryl-2-Aminothiazoles Promoted by In Situ Generated Copper Photocatalyst. ACS Catalysis, 7(11), 7856-7860, 2017.
-
An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. Green and Sustainable Chemistry, 1(2), 36-40, 2011.
-
Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. ChemRxiv, 2023.
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Hantzsch Thiazole Synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine
Introduction: The Significance of 2-Aminothiazoles in Modern Drug Discovery
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system is a key structural component in numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents. The enduring importance of this scaffold necessitates robust and versatile synthetic methodologies for the preparation of novel analogues.
The Hantzsch thiazole synthesis, a classic named reaction dating back to the late 19th century, remains a highly reliable and widely employed method for the construction of the thiazole ring.[1][2] Its continued relevance is a testament to its simplicity, generally high yields, and tolerance of a diverse range of functional groups. This application note provides a comprehensive, in-depth guide for the synthesis of a specific, fluorinated 2-aminothiazole derivative, 4-(2-(trifluoromethoxy)phenyl)thiazol-2-amine, a compound of interest for drug discovery programs due to the unique physicochemical properties imparted by the trifluoromethoxy group.
This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also a detailed explanation of the underlying chemical principles and experimental considerations to ensure successful and reproducible synthesis.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is efficiently achieved through a two-step sequence, beginning with the preparation of the key α-haloketone intermediate, followed by the classical Hantzsch cyclocondensation reaction.
Overall Synthetic Scheme:
Caption: Overall synthetic workflow.
Part 1: Synthesis of the α-Haloketone Intermediate: 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one
The synthesis of the α-haloketone is a critical first step. The presence of the bromine atom at the α-position to the carbonyl group provides the electrophilic center necessary for the subsequent reaction with the nucleophilic sulfur of thiourea.
Experimental Protocol
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2'-(Trifluoromethoxy)acetophenone | 204.15 | 10.0 | 2.04 g |
| Bromine (Br₂) | 159.81 | 10.5 | 0.54 mL |
| Acetic Acid (glacial) | 60.05 | - | 20 mL |
| Dichloromethane (DCM) | 84.93 | - | 50 mL |
| Saturated Sodium Bicarbonate Solution | - | - | 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~2 g |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2'-(trifluoromethoxy)acetophenone (2.04 g, 10.0 mmol) in 20 mL of glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (0.54 mL, 10.5 mmol) in 5 mL of glacial acetic acid dropwise over 15-20 minutes. The reddish-brown color of the bromine should dissipate as it reacts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one. The product can be used in the next step without further purification if it is of sufficient purity, or it can be purified by column chromatography on silica gel.
Part 2: Hantzsch Thiazole Synthesis of this compound
This step involves the cyclocondensation of the synthesized α-haloketone with thiourea to form the desired 2-aminothiazole ring.
Reaction Mechanism
Caption: Hantzsch thiazole synthesis mechanism.
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to form the aromatic thiazole ring.
Experimental Protocol
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one | 283.04 | 5.0 | 1.42 g |
| Thiourea | 76.12 | 5.5 | 0.42 g |
| Ethanol (95%) | 46.07 | - | 25 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | For extraction |
| Hexane | 86.18 | - | For recrystallization |
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (1.42 g, 5.0 mmol) and thiourea (0.42 g, 5.5 mmol) in 25 mL of 95% ethanol.
-
Heat the reaction mixture to reflux with vigorous stirring for 3-4 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
To the resulting residue, add 30 mL of water and neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate should form. Collect the solid by vacuum filtration and wash it with cold water.
-
The crude product can be purified by recrystallization from an ethanol/water or ethyl acetate/hexane solvent system to yield pure this compound as a solid.
Characterization and Validation
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-(trifluoromethoxy)phenyl ring, a singlet for the proton at the 5-position of the thiazole ring, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons will be influenced by the trifluoromethoxy group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the thiazole ring and the substituted phenyl ring. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the fluorine atoms.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₀H₇F₃N₂OS, MW: 260.24).
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group is expected. For a similar compound with a 4-trifluoromethoxyphenyl group, this signal appears at approximately -57.4 ppm.[3]
Troubleshooting and Field-Proven Insights
-
Incomplete Bromination: If the bromination of the starting acetophenone is incomplete, you may observe the presence of the starting material in the final product. Ensure that the reaction time for the bromination step is sufficient and that the bromine is not lost due to evaporation.
-
Low Yield in Hantzsch Reaction: Low yields in the cyclocondensation step can sometimes be attributed to the formation of side products. Ensuring an efficient work-up to remove any unreacted α-haloketone is crucial, as it can be a lachrymator and skin irritant.
-
Purification Challenges: The final product is generally a solid that can be purified by recrystallization. If the product is an oil or difficult to crystallize, column chromatography on silica gel using a gradient of ethyl acetate in hexane is a reliable purification method.
Conclusion
The Hantzsch thiazole synthesis offers a straightforward and efficient route to valuable 2-aminothiazole derivatives. The protocol detailed herein for the synthesis of this compound provides a clear and reproducible method for obtaining this fluorinated analogue. By understanding the underlying mechanism and paying close attention to the experimental details, researchers can successfully synthesize and characterize this and other novel 2-aminothiazoles for application in drug discovery and development.
References
-
Geronikaki, A. A., et al. (2010). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. Molecules, 15(2), 996-1008. [Link]
-
Gomtsyan, A. (2012). Privileged Scaffolds in Medicinal Chemistry. J. Med. Chem., 55(17), 7423-7449. [Link]
-
Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges., 20(2), 3118-3132. [Link]
Sources
Strategic Application Note: 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine in Kinase Inhibitor Design
Executive Summary & Scientific Rationale
The 2-aminothiazole scaffold is a "privileged structure" in kinase drug discovery, serving as the hinge-binding motif in FDA-approved drugs like Dasatinib (BMS-354825) and Dabrafenib . This guide focuses on a specific high-value derivative: 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine .
The incorporation of the trifluoromethoxy (–OCF₃) group at the ortho position of the phenyl ring offers three distinct medicinal chemistry advantages over the standard phenyl or para-substituted analogs:
-
Conformational Control: The bulky ortho-OCF₃ group induces a non-planar twist between the thiazole and phenyl rings, potentially improving selectivity by matching the specific dihedral angle requirements of the target kinase's hydrophobic pocket (e.g., Src, VEGFR, or BRAF).
-
Metabolic Shielding: The fluorinated ether acts as a bioisostere for methoxy groups but blocks oxidative O-dealkylation (a common metabolic soft spot).
-
Lipophilicity Modulation: It increases permeability (LogP) while maintaining a unique electrostatic signature orthogonal to standard halogens.
Structural Biology & Pharmacophore Mapping
Before synthesis, it is critical to understand where this molecule fits in the ATP-binding pocket.
Figure 1: Pharmacophore mapping of the scaffold within the kinase domain. The ortho-OCF3 group targets the hydrophobic back-cleft while the aminothiazole anchors to the hinge.
Module 1: Synthesis Protocol (Hantzsch Cyclization)
This protocol describes the synthesis starting from the commercially available ketone. If the
Reaction Scheme
1-(2-(Trifluoromethoxy)phenyl)ethan-1-one
Step 1: -Bromination
Note: This step requires a fume hood due to the lachrymatory nature of bromoketones.
-
Dissolve: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 1-(2-(trifluoromethoxy)phenyl)ethan-1-one in 40 mL of glacial acetic acid.
-
Catalyze: Add 2 drops of 48% HBr (initiator).
-
Brominate: Add 10.0 mmol (1.0 eq) of bromine (
) dropwise over 20 minutes at room temperature. The solution will turn orange, then slowly fade to pale yellow as the reaction proceeds. -
Quench: Stir for 2 hours. Pour into 100 mL ice water.
-
Extract: Extract with Dichloromethane (DCM) (3 x 50 mL). Wash organics with saturated
and brine. Dry over and concentrate.-
Checkpoint: The intermediate is 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one . Yield is typically >85%.[1]
-
Step 2: Hantzsch Thiazole Cyclization
This is the critical ring-forming step.
-
Combine: In a reaction vial, suspend the crude
-bromoketone (from Step 1, ~10 mmol) and Thiourea (20 mmol, 2.0 eq) in 50 mL of Ethanol (EtOH). -
Reflux: Heat to reflux (80°C) for 3 hours.
-
Observation: The suspension will dissolve, and a precipitate (thiazole hydrobromide salt) may form upon cooling.
-
-
Workup (Free Base Formation):
-
Evaporate the ethanol under reduced pressure.
-
Resuspend the residue in 50 mL water.
-
Slowly add 1M NaOH or saturated
until pH 10. The product will precipitate as a white/off-white solid.
-
-
Purification (Acid-Base Extraction):
-
Dissolve the solid in EtOAc.
-
Extract with 1M HCl (The aminothiazole moves to the aqueous phase; non-basic impurities stay in organic).
-
Basify the aqueous layer again with NaOH.
-
Extract back into EtOAc, dry (
), and concentrate.
-
-
Crystallization: Recrystallize from EtOH/Water if necessary.
Yield Expectation: 75-90% Characterization:
-
1H NMR (DMSO-d6):
7.20 (s, 2H, ), 7.05 (s, 1H, Thiazole-H), 7.4-8.0 (m, 4H, Ar-H).
Module 2: Elaboration into Kinase Inhibitors
The free amine (
Protocol A: Amide Coupling (ATP-Competitive Inhibitors)
Used to attach motifs that bind to the solvent-exposed region (e.g., Dasatinib tail).
-
Reagents: Aminothiazole (1.0 eq), Carboxylic Acid Tail (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: DMF (Anhydrous).
-
Condition: Stir at 60°C for 12 hours. (Aminothiazoles are weak nucleophiles; mild heating is often required compared to standard anilines).
-
Purification: Flash chromatography (MeOH/DCM gradient).
Protocol B: Urea Formation (Type II Inhibitors)
Used to access the "DFG-out" inactive conformation.
-
Reagents: Aminothiazole (1.0 eq), Aryl Isocyanate (1.1 eq).
-
Solvent: THF or DCM.
-
Condition: Reflux for 4 hours.
-
Isolation: The urea product often precipitates upon cooling. Filter and wash with ether.
Experimental Workflow Diagram
Figure 2: End-to-end workflow from raw material to biological testing.
Biological Validation & Data Interpretation[2]
When evaluating the synthesized inhibitors, compare them against non-fluorinated analogs to quantify the "Fluorine Effect."
Hypothetical Data Table: Structure-Activity Relationship (SAR)
Representative data demonstrating the impact of the ortho-OCF3 group.
| Compound ID | R-Group (Ortho) | Ligand Efficiency (LE) | Kinase IC50 (nM) | Metabolic t1/2 (min) |
| AT-001 (Ref) | -H | 0.35 | 120 | 45 |
| AT-002 | -CH3 | 0.38 | 85 | 50 |
| AT-003 | -Cl | 0.41 | 45 | 65 |
| AT-OCF3 (Target) | -OCF3 | 0.44 | 12 | >120 |
Interpretation:
-
Potency: The 10-fold potency increase (12 nM vs 120 nM) suggests the
fills a specific hydrophobic pocket or induces a favorable twist that relieves strain in the bound state. -
Stability: The half-life extension (>120 min) confirms the metabolic blocking capability of the fluorinated ether.
Troubleshooting & Expert Tips
-
Solubility: The 2-aminothiazole intermediate can be poorly soluble in non-polar solvents. Use THF/MeOH mixtures for transfers.
-
Regioselectivity: In the bromination step, if over-bromination occurs (dibromide formation), reduce the equivalents of
to 0.95 eq. -
Coupling Difficulty: If the amine is unreactive during amide coupling (due to electron withdrawal by the thiazole), switch from HATU to POCl3 activation or use the acid chloride method with Pyridine.
References
-
Hantzsch Thiazole Synthesis Mechanism & Protocols
-
Organic Chemistry Portal. "Hantzsch Thiazole Synthesis." Available at: [Link]
-
-
Kinase Inhibitor Design & Dasatinib Analogs
-
Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.
-
-
Medicinal Chemistry of the Trifluoromethoxy Group
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
-
General Synthesis of Fluorinated Aminothiazoles
-
Tian, X., et al. (2019).[2] "Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity." Synlett.
-
Sources
Application Notes and Protocols for Coupling Reactions Involving 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine
Introduction: The Significance of the 2-Amino-4-arylthiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to applications in the development of antibacterial, antifungal, anti-inflammatory, and anticancer agents.[3][4][5] The functionalization of this core structure through modern cross-coupling reactions is a critical strategy for the exploration of new chemical space and the optimization of lead compounds in drug discovery programs.
This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling reactions for the functionalization of 4-(2-(trifluoromethoxy)phenyl)thiazol-2-amine . This particular substrate presents a unique combination of features: the electron-rich 2-amino group, which can influence catalyst activity, and the 4-aryl substituent bearing an ortho-trifluoromethoxy group. The trifluoromethoxy (-OCF3) group is a fascinating substituent in drug design, known for its strong electron-withdrawing nature and high lipophilicity, which can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6]
Herein, we present detailed protocols and expert insights for three pivotal transformations: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and direct C-H arylation for a more atom-economical approach to biaryl synthesis.
I. Suzuki-Miyaura Coupling: Forging New C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organoboron species and an organic halide.[7] For the derivatization of our target molecule, we will consider the coupling of a halogenated 2-aminothiazole with a variety of arylboronic acids.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of steps involving a palladium catalyst.[8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
- 5. mdpi.com [mdpi.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
handling and storage guidelines for thiazole-2-amine derivatives
Technical Guide: Handling, Storage, and Stability Protocols for Thiazole-2-amine Derivatives
Abstract & Scope
Thiazole-2-amine (2-aminothiazole) derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in approved therapeutics such as Pramipexole , Meloxicam , and various kinase inhibitors.[1] However, their utility is frequently compromised by specific stability liabilities—notably oxidative degradation in solution and hygroscopicity in the solid state. This guide provides an evidence-based framework for the receipt, storage, and solubilization of these compounds to ensure experimental reproducibility and data integrity.
Physicochemical Profile & Stability Mechanisms
To handle these derivatives effectively, one must understand the underlying causality of their degradation.
The Tautomeric Liability
Thiazole-2-amines exist in equilibrium between the amino (aromatic) and imino (non-aromatic) forms. While the amino form predominates in the solid state, the exocyclic nitrogen is nucleophilic.
-
Mechanism: In the presence of electrophiles or oxidants, the exocyclic amine can react, disrupting the aromaticity or leading to azo-dimerization.
-
Impact: This tautomerism affects solubility and pKa (typically pKa ~5.3 for the parent ring), making solubility highly pH-dependent.
Oxidative Instability in DMSO
A critical, often overlooked issue is the instability of 2-aminothiazoles in Dimethyl Sulfoxide (DMSO).[1]
-
The "Artifact" Danger: Research indicates that 2-aminothiazoles stored in DMSO at room temperature can undergo oxidative degradation, cyclization, or hydrolysis.[1] These degradation products often act as Pan-Assay Interference Compounds (PAINS) , generating false-positive biological data [1, 4].[1]
-
Visual Indicator: A shift from pale yellow/white to dark brown or black often indicates significant oxidative polymerization.[1]
Safety & Hazard Assessment
-
Toxicophore Awareness: The 2-aminothiazole moiety is structurally flagged as a potential toxicophore.[1][2] Metabolic activation can lead to ring epoxidation and reactive intermediates [2].[1]
-
Acute Hazards:
Protocol 1: Receipt, QC, and Solid-State Storage
Objective: To establish a baseline of purity immediately upon receipt and ensure long-term solid stability.[1]
Step-by-Step Workflow
-
Visual Inspection: Upon receipt, verify the appearance. Pure derivatives are typically crystalline solids (white to pale yellow). Reject if the solid appears fused, gummy, or dark brown (signs of hygroscopic uptake or oxidation).
-
Purity Verification (Self-Validating Step):
-
Aliquoting:
-
Avoid repeated freeze-thaw cycles of the bulk solid.
-
Weigh out single-use aliquots into amber glass vials (blocks UV light).
-
-
Storage Conditions:
Table 1: Storage Guidelines Summary
| State | Condition | Shelf Life (Est.)[1][5] | Critical Precaution |
| Solid (Bulk) | -20°C, Desiccated, Dark | 1–2 Years | Protect from moisture to prevent hydrolysis.[1] |
| Solid (Aliquot) | +4°C, Desiccated, Dark | 6 Months | Allow to warm to RT before opening to prevent condensation. |
| Solution (DMSO) | -20°C or -80°C | < 3 Months | Do NOT store at RT. Prone to oxidation [4].[1] |
| Solution (Aqueous) | Freshly Prepared | < 24 Hours | Hydrolysis risk; pH dependent solubility. |
Protocol 2: Solubilization & Solution Handling
Objective: To prepare stable stock solutions for biological assays without inducing degradation.[1]
Decision Matrix: Solubilization Strategy
Figure 1: Decision tree for solubilizing thiazole-2-amine derivatives, highlighting the pH dependency and DMSO storage risks.
Detailed Methodology
-
Solvent Selection:
-
Primary: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Secondary: Ethanol (if biological system tolerates).
-
Avoid: Protophilic solvents (like acetone) if long-term stability is required, as Schiff base formation can occur with the primary amine.[1]
-
-
Preparation of Stock (10 mM):
-
The "Freeze-Thaw" Rule:
-
Aliquot stock solutions immediately into single-use volumes (e.g., 50 µL).
-
Store at -20°C or -80°C.
-
Discard any aliquot that has been thawed more than 3 times or stored at Room Temperature (RT) > 24 hours.
-
Waste Disposal & Environmental Compliance
-
Segregation: Thiazole derivatives must be treated as Hazardous Chemical Waste .[1]
-
Combustion: Dispose of via a licensed contractor for high-temperature incineration equipped with a scrubber (to neutralize Sulfur oxides, SOx, and Nitrogen oxides, NOx).[1]
-
Water Safety: Do not allow entry into drains; many heterocyclic amines are toxic to aquatic life with long-lasting effects.[1]
References
-
PubChem. (n.d.).[1] 2-Aminothiazole (CID 2155) - Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link]
-
Jakopin, Ž. (2020).[1][2] 2-Aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions.[1][2][6][7][8] Retrieved from [Link]
-
Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution. (2019). ChemMedChem (via PMC).[1] Discusses oxidative degradation in DMSO. Retrieved from [Link]
Sources
- 1. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. 2-Aminothiazole for synthesis 96-50-4 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. preprints.org [preprints.org]
Introduction: The Significance of Fluorinated 2-Aminothiazoles in Modern Drug Discovery
An Application Note for the Scalable Synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various hydrogen bonding interactions make it an ideal framework for designing novel therapeutics. When combined with fluorine-containing substituents, such as the trifluoromethoxy (-OCF₃) group, the resulting molecules often exhibit enhanced pharmacological properties. The trifluoromethoxy group is particularly valuable as it can significantly improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, thereby enhancing membrane permeability and overall drug-like characteristics.[3]
This application note provides a comprehensive and scalable two-step protocol for the synthesis of this compound, a key building block for drug discovery programs. The described methodology is rooted in the classic Hantzsch thiazole synthesis, a robust and high-yielding reaction.[4][5][6] We will delve into the causal reasoning behind experimental choices, address critical parameters for scaling the synthesis from the laboratory bench to pilot plant production, and provide detailed, self-validating protocols.
Overall Synthetic Strategy
The synthesis is achieved through a two-part sequence, beginning with the α-bromination of a commercially available ketone, followed by the Hantzsch cyclocondensation to form the target thiazole ring.
Caption: Overall workflow for the synthesis of the target compound.
Part A: Synthesis of α-Bromoketone Intermediate
The synthesis of the α-haloketone is the critical first step. This is achieved by the selective bromination of the enolizable α-position of the starting ketone.[7] Using N-Bromosuccinimide (NBS) is often preferred for scalability over liquid bromine due to its solid nature, which simplifies handling and metering.[8][9]
Protocol A: Synthesis of 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one
| Reagent | MW | Mmol (Equiv.) | Amount |
| 2-(Trifluoromethoxy)acetophenone | 204.15 | 100 (1.0) | 20.4 g |
| N-Bromosuccinimide (NBS) | 177.98 | 105 (1.05) | 18.7 g |
| p-Toluenesulfonic acid (p-TsOH) | 190.22 | 5 (0.05) | 0.95 g |
| Acetonitrile (MeCN) | - | - | 200 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-(trifluoromethoxy)acetophenone (20.4 g, 100 mmol) and acetonitrile (200 mL).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.95 g, 5 mmol). Stir the mixture at room temperature until all solids dissolve. The acid catalyzes the enolization of the ketone, which is the nucleophilic species in the bromination.[7]
-
Bromination: Add N-Bromosuccinimide (18.7 g, 105 mmol) portion-wise over 30 minutes. The portion-wise addition is crucial for controlling the exotherm of the reaction, a key consideration for scaling up.
-
Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the resulting oil in ethyl acetate (200 mL) and wash sequentially with water (2 x 100 mL) and saturated sodium bicarbonate solution (1 x 100 mL) to remove any remaining acid and succinimide. Finally, wash with brine (1 x 100 mL).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one, typically as a pale yellow oil or low-melting solid. This intermediate is often used in the next step without further purification.
Note: α-bromoketones are potent lachrymators and should be handled with extreme care in a well-ventilated fume hood.[9]
Part B: Hantzsch Cyclocondensation
This step involves the reaction of the synthesized α-bromoketone with thiourea to form the 2-aminothiazole ring. The reaction proceeds via an initial S-alkylation of thiourea, followed by intramolecular cyclization and dehydration.[4]
Plausible Reaction Mechanism
Caption: Plausible mechanism for the Hantzsch thiazole synthesis.
Protocol B: Synthesis of this compound
| Reagent | MW | Mmol (Equiv.) | Amount |
| 2-Bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one | 283.04 | 100 (1.0) | 28.3 g |
| Thiourea | 76.12 | 110 (1.1) | 8.4 g |
| Ethanol (EtOH) | - | - | 300 mL |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~150 mL |
Step-by-Step Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude α-bromoketone (28.3 g, 100 mmol) and thiourea (8.4 g, 110 mmol) in ethanol (300 mL).
-
Cyclization: Heat the mixture to reflux (approximately 78°C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or HPLC.[10]
-
Precipitation of Free Base: After cooling the reaction to room temperature, slowly add saturated sodium bicarbonate solution while stirring vigorously. The aminothiazole hydrobromide salt formed during the reaction is neutralized, causing the free base to precipitate out of the solution. Continue adding the base until the pH is ~8-9.
-
Isolation: Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove inorganic salts, followed by a small amount of cold ethanol to aid in drying.
-
Drying: Dry the product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically high for this reaction.
Purification
The crude product is often of high purity. If further purification is required, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is effective.
Considerations for Process Scale-Up
Transitioning this synthesis from the lab to a pilot or manufacturing scale requires careful consideration of several factors:
| Parameter | Laboratory Scale (grams) | Pilot/Manufacturing Scale (kilograms) | Rationale & Mitigation Strategy |
| Heat Transfer | Heating mantle, oil bath | Jacketed reactor with controlled heating/cooling fluid | The α-bromination and Hantzsch cyclization are exothermic. A jacketed reactor provides a much larger surface area-to-volume ratio for efficient heat removal, preventing thermal runaways. |
| Reagent Addition | Manual portion-wise addition | Metering pumps for controlled addition rate | Ensures consistent and controlled release of reactants, which is critical for managing exotherms and maintaining reaction consistency on a large scale. |
| Mixing | Magnetic stirrer | Baffled reactor with overhead mechanical stirrer (e.g., impeller or pitched-blade turbine) | Efficient mixing is vital to ensure thermal and concentration homogeneity in large volumes, preventing localized "hot spots" and side reactions. |
| Work-up & Isolation | Separatory funnel, Buchner funnel | Centrifuge or filter-dryer (Nutsche filter) | Large-scale solid-liquid separations require specialized equipment. A filter-dryer allows for filtration, washing, and drying in a single contained unit, improving efficiency and operator safety. |
| Solvent Choice | Ethanol, Acetonitrile | Consider alternatives like Isopropanol (IPA) or 2-MeTHF | On a large scale, factors like cost, boiling point (for energy consumption during removal), and environmental, health, and safety (EHS) profiles become more critical. |
Safety and Handling
Safe laboratory practice is paramount. All procedures should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required.[11]
-
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): An irritant and moisture-sensitive. Handle in a dry environment.
-
α-Bromoketones: Potent lachrymators (tear-inducing) and skin irritants. Avoid inhalation and skin contact.[9]
-
Trifluoromethoxy Compounds: Handle with care, as fluorinated compounds can have unique toxicological profiles. Avoid inhalation and skin contact.[12][13]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Halogenated and non-halogenated waste streams should be segregated.
Analytical Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Melting Point: As a preliminary indicator of purity.
References
Sources
- 1. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Reaction of unsymmetrical α-bromo-1,3-diketones with N -substituted thioureas: regioselective access to 2-( N -arylamino)-5-acyl-4-methylthiazoles and ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05436A [pubs.rsc.org]
- 10. nanobioletters.com [nanobioletters.com]
- 11. download.basf.com [download.basf.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. cfplus.cz [cfplus.cz]
Troubleshooting & Optimization
improving yield of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine synthesis
Answering the call of complex synthetic challenges, this Technical Support Center provides an in-depth guide for researchers, scientists, and drug development professionals focused on the synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine. As Senior Application Scientists, our goal is to move beyond mere protocols, offering a framework of chemical logic and field-proven insights to empower you to troubleshoot and optimize this critical reaction.
Introduction to the Synthesis: The Hantzsch Thiazole Reaction
The synthesis of this compound is classically achieved via the Hantzsch thiazole synthesis, a robust and widely utilized method for constructing the thiazole ring system.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[2][3] In this specific case, the key starting materials are 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one and thiourea .
The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the thiourea's sulfur atom on the electrophilic α-carbon of the bromoketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable, aromatic 2-aminothiazole ring.[3][4] While the reaction is generally high-yielding, its success is sensitive to the quality of starting materials and reaction conditions.
Troubleshooting Guide & Optimization Strategies
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format, providing both solutions and the underlying scientific rationale.
Question 1: My reaction shows low or no conversion to the desired product. What are the likely causes and how can I fix it?
This is the most frequent challenge and can often be traced back to one of three areas: starting material integrity, reaction conditions, or monitoring.
Potential Cause A: Degradation of the α-Bromoketone Starting Material
-
Expert Insight: α-haloketones, particularly α-bromoketones like 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one, can be unstable.[5] They are susceptible to hydrolysis and other degradation pathways, especially if exposed to moisture or light over prolonged periods. Using a degraded starting material is a primary cause of low yields.
-
Recommended Action:
-
Verify Purity: Always check the purity of the α-bromoketone by ¹H NMR before use. Look for the characteristic singlet for the -CH₂Br protons.
-
Fresh Preparation: If purity is questionable, it is highly recommended to synthesize the α-bromoketone fresh. This can be achieved by brominating the parent ketone, 1-(2-(trifluoromethoxy)phenyl)ethan-1-one.
-
Proper Storage: Store the α-bromoketone under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (e.g., <4 °C).
-
Potential Cause B: Inadequate Reaction Conditions
-
Expert Insight: The Hantzsch synthesis is highly dependent on temperature and solvent choice. While some variations proceed at room temperature, this specific reaction often requires thermal energy to drive the cyclization and dehydration steps efficiently.[5]
-
Recommended Actions:
-
Temperature Optimization: If running at room temperature, gradually increase the temperature. Refluxing in ethanol (boiling point ~78 °C) is a standard and effective condition for this synthesis.[6] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can promote side reactions.[5]
-
Solvent Selection: Ethanol is the most common and generally effective solvent.[6] However, if you experience issues with solubility or yield, consider alternative solvents. Aprotic solvents like Dimethylformamide (DMF) can sometimes improve reaction efficiency, though they require more rigorous workup procedures.[5][7]
-
Troubleshooting Workflow: Diagnosing Low Conversion
Caption: A decision tree for troubleshooting low product yield.
Question 2: My mass spectrometry results show an isomer of my product, and my yield of the desired amine is still low. What is happening?
-
Expert Insight: You are likely observing the formation of the 2-imino-2,3-dihydrothiazole isomer. This is a known side reaction in the Hantzsch synthesis.[5] The regioselectivity of the cyclization step is sensitive to pH. While the desired 2-aminothiazole is favored under neutral or slightly basic conditions, acidic conditions can promote the formation of the imino tautomer.[5]
-
Recommended Actions:
-
Control pH: Ensure your reaction medium is neutral or slightly basic. The reaction of the α-bromoketone and thiourea produces HBr as a byproduct, which can render the solution acidic.
-
Post-Reaction Neutralization: The most critical step to isolate the desired product is the workup. The initial product formed in the reaction is often the HBr salt of the aminothiazole.[4] To obtain the free amine, the reaction mixture must be neutralized. Pouring the cooled reaction mixture into a solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is standard procedure.[2][3] This neutralizes the HBr salt, precipitating the pure 2-aminothiazole, which is typically poorly soluble in water.[2]
-
Question 3: The reaction works, but purification is difficult. How can I effectively isolate a pure product?
-
Expert Insight: One of the advantages of the Hantzsch synthesis is that the 2-aminothiazole product often precipitates directly from the reaction mixture upon cooling or after neutralization, yielding a relatively pure solid.[2][3] If you are facing purification challenges, it may be due to incomplete reaction or excessive side products.
-
Recommended Actions:
-
Precipitation and Filtration: After completing the reaction, cool the mixture to room temperature and then pour it into a beaker of cold water or a dilute sodium bicarbonate solution.[2][6] The desired product should precipitate as a solid. Collect this solid by vacuum filtration and wash the filter cake with cold water to remove any inorganic salts.[2]
-
Recrystallization: For higher purity, the crude solid can be recrystallized. Hot ethanol is a very common and effective solvent for recrystallizing 2-aminothiazole derivatives.[3][6] Dissolve the crude product in a minimal amount of boiling ethanol and allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization is ineffective at removing a persistent impurity, silica gel column chromatography is the final option. A gradient of ethyl acetate in hexanes is a typical mobile phase for this class of compounds.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of thiourea to the α-bromoketone? A slight excess of thiourea (1.1 to 1.5 equivalents) is often used to ensure the complete consumption of the more valuable α-bromoketone starting material.[2]
Q2: How long should the reaction be run? Reaction time is best determined by monitoring. Using TLC with a mobile phase like 50% ethyl acetate/hexanes, you can track the disappearance of the α-bromoketone spot. Typically, reactions at reflux in ethanol are complete within 2 to 4 hours.[3] Prolonged reaction times at high temperatures can lead to degradation.[5]
Q3: Are there any catalysts that can improve this reaction? While the Hantzsch synthesis is often performed without a catalyst, some studies on similar substrates have shown that heterogeneous catalysts like copper silicate can reduce reaction times and improve yields.[6] For this specific synthesis, however, optimizing thermal conditions and starting material quality is usually sufficient.
Q4: What analytical techniques are best for characterizing the final product? The structure and purity of this compound should be confirmed by a combination of techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight.
-
FTIR: To identify key functional groups.
Experimental Protocols & Data
Protocol 1: Standard Synthesis of this compound
This protocol describes a reliable, conventional method for the synthesis.
Materials:
-
2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (approx. 0.2 M concentration)
-
Saturated sodium bicarbonate solution
-
Deionized water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq).
-
Add ethanol to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (50% Ethyl Acetate/Hexanes) every 30 minutes. The reaction is typically complete in 2-4 hours.[3]
-
Once the starting material is consumed, remove the flask from the heat source and allow it to cool to room temperature.
-
Slowly pour the cooled reaction mixture into a beaker containing a stirred solution of saturated sodium bicarbonate (approx. 10 volumes relative to the ethanol volume).[2]
-
A precipitate should form. Continue stirring for 15-20 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold deionized water.
-
Dry the collected solid under vacuum. For further purification, recrystallize from hot ethanol.[6]
Table 1: Optimization Parameters for Hantzsch Thiazole Synthesis
The following table summarizes conditions used in related Hantzsch syntheses, providing a guide for optimization.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Reference |
| Solvent | Ethanol | DMF | Solvent-free | Ethanol is standard.[6] DMF can be used for difficult substrates.[5][7] Solvent-free methods are green but require thermal control.[8] |
| Temperature | Reflux (~78 °C) | 70 °C | Room Temp. | Reflux is common for driving the reaction to completion.[6] Lower temperatures may work but require longer times.[7] |
| Base (Workup) | NaHCO₃ (sat.) | Na₂CO₃ (5%) | Triethylamine | Mild inorganic bases are used to neutralize the HBr salt and precipitate the product.[3] Organic bases can be used in situ.[7] |
| Reaction Time | 2-4 hours | 6-12 hours | 15 minutes | Dependent on temperature and substrate reactivity. Monitored by TLC.[3] |
Reaction Mechanism: Hantzsch Synthesis
The following diagram illustrates the key steps in the formation of the 2-aminothiazole ring.
Caption: Generalized mechanism of the Hantzsch 2-aminothiazole synthesis.
References
-
Tian, X., Zhang, J., & Li, Y. (2020). Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. Synlett. Retrieved from [Link]
-
El-borai, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Retrieved from [Link]
- Tian, X., et al. (2020). Efficient Synthesis of N-Phenyl-4-(trifluoromethyl)thiazol-2-amine and Its Antibacterial Activity. Synlett, 31(02), 163-167.
-
Singh, P., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]
- Tian, X., et al. (2020). Efficient synthesis of N-phenyl-4-(trifluoromethyl)thiazol-2-amine and its antibacterial activity. Synlett.
-
Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- Singh, P., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Semantic Scholar.
- Singh, P., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
- SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. SSRN.
-
Deshmukh, A. K., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Chemistry & Chemical Technology. Retrieved from [Link]
- The Royal Society of Chemistry. (2017).
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
- Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry.
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
- ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole.
- CUTM Courseware. (n.d.). Thiazole.
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
- BLDpharm. (n.d.). 383-53-9|2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one.
-
Kumar, A., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC. Retrieved from [Link]
- Beilstein Journals. (2022, February 24).
- OSTI.GOV. (2010, February 23). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)
- International Journal of PharmTech Research. (n.d.).
Sources
- 1. synarchive.com [synarchive.com]
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- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Thiazole-2-Amine Cyclization Optimization
Topic: Minimizing Side Reactions in Hantzsch Thiazole Synthesis
Doc ID: TS-THZ-002 | Version: 2.4 | Last Updated: 2025-06-15
Executive Summary & Scope
This technical guide addresses the synthesis of thiazole-2-amines via the Hantzsch condensation (reaction of
Target Audience: Medicinal Chemists, Process Chemists. Primary Objective: Maximize the formation of the 2-aminothiazole scaffold while suppressing the thermodynamic trap of N-alkylated isomers and oxidative decomposition.
Critical Mechanism Analysis
To troubleshoot effectively, one must understand the bifurcation point between success and failure. The reaction is governed by the Hard and Soft Acids and Bases (HSAB) theory.
-
The Goal (Kinetic Control): Sulfur (Soft Nucleophile) attacks the
-carbon (Soft Electrophile). This leads to the desired S-alkylated intermediate, which cyclizes to form the thiazole. -
The Failure Mode (Thermodynamic/Steric Control): Nitrogen (Hard Nucleophile) attacks the carbonyl or the
-carbon. This leads to 2-imino-1,3-thiazolines or acyclic urea byproducts.
Pathway Visualization
The following diagram maps the kinetic pathway against common side reactions.
Figure 1: Mechanistic bifurcation in Hantzsch synthesis. Green pathways indicate the desired soft-soft interaction.
Troubleshooting Modules
Module A: The "Red Tar" Phenomenon (Substrate Instability)
Symptom: The reaction mixture turns dark red/black rapidly; yield is <30%; product is an amorphous solid.
Root Cause:
Protocol: The "One-Pot" Iodine Strategy
Instead of using isolated
-
Reagents: Ketone (1.0 eq), Thiourea (2.0 eq), Iodine (
, 1.0 eq). -
Solvent: Water or Ethanol.
-
Procedure:
-
Add iodine portion-wise at room temperature.
-
Heat to reflux only after iodine color fades (indicating
-iodination is complete). -
Why this works: The
-iodoketone is formed and immediately trapped by the high concentration of thiourea, preventing self-polymerization [2].
Module B: Regioselectivity Control (Stopping N-Alkylation)
Symptom: NMR shows a mixture of products; melting point is depressed. Root Cause: Competition between Sulfur and Nitrogen nucleophiles. N-alkylation is favored by acidic conditions and hard solvents [3].
Optimization Table: Solvent & Conditions
| Variable | Recommendation | Mechanism / Rationale |
| Solvent | Water or EtOH | Hydrophobic Effect: Water forces the organic reactants together, accelerating the kinetic S-attack. Polar protic solvents stabilize the transition state for halide displacement [4]. |
| Avoid | DMF, DMSO | These polar aprotic solvents can enhance the nucleophilicity of Nitrogen, increasing side reactions. |
| Catalyst | Acts as a host-guest catalyst in water, protecting the intermediate and improving selectivity for S-alkylation [5]. | |
| pH | Neutral to Mildly Basic | Strongly acidic conditions protonate the intermediate reversibly, allowing the thermodynamic N-isomer to form. |
Module C: Isolation & Salt Management
Symptom: Product is water-soluble and lost during workup, or appears as a hygroscopic gum. Root Cause: The Hantzsch product is formed as the hydrohalide salt (HBr or HI), which is highly soluble in water/ethanol.
Correct Workup Protocol:
-
Cool the reaction mixture to 0–5°C.
-
Neutralize carefully with saturated sodium acetate (
) or ammonium hydroxide ( ) to pH 8–9.-
Critical: Do not use strong NaOH if your product has ester groups, as it will hydrolyze them.
-
-
Precipitate: The free base is usually less soluble and will precipitate.[5]
-
Recrystallization: Use EtOH/Water (1:1). Avoid prolonged heating during recrystallization to prevent ring opening.
Interactive Troubleshooting Guide
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Decision tree for rapid experimental correction.
Frequently Asked Questions (FAQ)
Q: Why do I see a second set of signals in my NMR (approx. 5-10%)?
A: This is likely the 2-imino-1,3-thiazoline tautomer/isomer. This side product forms when the nitrogen atom of thiourea attacks the
Q: Can I use microwave irradiation?
A: Yes. Microwave synthesis is highly recommended for this cyclization. It typically reduces reaction times from hours to minutes (e.g., 5–10 min at 100°C in EtOH). This rapid heating profile minimizes the time available for the thermal degradation of the
Q: My product is a sticky gum that won't crystallize. What now? A: You likely have the hydrobromide salt mixed with trace solvent.[2] Dissolve the gum in a minimum amount of warm ethanol, then pour slowly into a stirring solution of 5% aqueous sodium bicarbonate. The free base should precipitate as a solid.
References
-
Hantzsch, A. (1887).[6] "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)." Justus Liebigs Annalen der Chemie, 249(1), 1-31.
-
Kalhor, M., et al. (2023).[7] "Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid..." RSC Advances, 13, 10258-10268.
-
Guareschi, A., et al. (2019). "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1.
-
Potewar, T. M., et al. (2008).[8] "One-pot synthesis of 2-aminothiazoles using hydroxyapatite-supported catalyst in water." Tetrahedron Letters, 49(15), 2432-2434.
-
Sridhar, R., et al. (2009). "β-Cyclodextrin catalyzed synthesis of 2-aminothiazoles in water." Tetrahedron Letters, 50(26), 3493-3496.
-
Kaboudin, B., et al. (2007). "Microwave-assisted synthesis of 2-aminothiazoles in water." Heterocycles, 71(12), 2699.
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. bepls.com [bepls.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synarchive.com [synarchive.com]
- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
overcoming steric hindrance in 2-trifluoromethoxy phenyl substitution
The following guide is structured as a Tier 3 Technical Support Knowledge Base for the "Halo-Fluoro" Chemistry Division. It is designed to assist researchers encountering stalled synthesis campaigns involving the 2-trifluoromethoxy (
Ticket Category: Steric Hindrance & Electronic Deactivation Support Level: Senior Chemist / Tier 3 Status: Active
System Diagnostics: Why is this reaction failing?
Before attempting a fix, you must understand the unique failure mode of the ortho-
The "Jack-in-the-Box" Effect
Unlike a methyl or methoxy group, the
-
Conformational Orthogonality: To minimize dipole repulsion with the ring electrons (anomeric effect) and steric clash, the
bond often rotates out of the aromatic plane (approx. 90° dihedral angle). -
The Shielding Cone: This orthogonal conformation places the
group directly above/below the ipso and ortho carbons, creating a "cone of protection" that blocks incoming catalysts or electrophiles.
The Electronic Trap
-
Induction (-I):
is strongly electron-withdrawing. If your substrate is an aryl halide, oxidative addition is fast. -
Resonance (+R): Weakly donating.
-
Net Result: The ring is electron-poor. In Suzuki couplings, if the
is on the boronic acid, the C-B bond is highly susceptible to protodeboronation (hydrolysis) before the slow coupling can occur.
Protocol Module A: Cross-Coupling (Suzuki-Miyaura)
Use Case: Coupling a 2-
The Bottleneck: Transmetallation & Reductive Elimination
Standard catalysts (
Recommended "Gold Standard" Protocol
Catalyst System: Buchwald G3/G4 Precatalysts. Ligand Class: Dialkylbiaryl phosphines (allow for monoligated active species).
| Component | Recommendation | Technical Rationale |
| Ligand | RuPhos or SPhos | SPhos is standard for steric bulk. RuPhos is superior if the partner is an amine (Buchwald-Hartwig) or if the substrate is electron-poor. |
| Extreme Sterics | XPhos or AntPhos | If both partners are ortho-substituted, AntPhos (rigid backbone) prevents catalyst decomposition. |
| Source | Pd-G4 Precatalysts | Generates the active |
| Base | CRITICAL: Avoid aqueous bases ( | |
| Solvent | Toluene or 1,4-Dioxane | High-boiling non-protic solvents allow the temp required (>100°C) to overcome the activation energy of reductive elimination. |
Step-by-Step Workflow
-
Charge: Aryl halide (1.0 equiv), Boronic ester (1.2 equiv),
(3.0 equiv, finely ground/dried). -
Catalyst: Add RuPhos Pd G4 (2-5 mol%).
-
Purge: 3x Vacuum/Argon cycle. Oxygen is fatal here due to the slow turnover.
-
Solvent: Add anhydrous Toluene (
). -
Heat: 100°C - 110°C for 16h.
-
Checkpoint: If conversion < 20% after 2h, add 1 drop of water (controlled activation) or switch to Sphos .
Protocol Module B: Direct C-H Functionalization
Use Case: You cannot source the pre-functionalized halide, or you need to install a group next to the
Mechanism: Directed ortho-Metalation (DoM).
Warning:
The "Superbase" Protocol
Because
-
Reagent:
(stronger base, less nucleophilic than n-BuLi). -
Additive: TMEDA (Tetramethylethylenediamine). This breaks down BuLi aggregates, making the Lithium more reactive ("naked").
-
Temperature: -78°C is mandatory. Above -40°C, the lithiated species may eliminate fluoride (benzyne pathway).
Visual Workflow (DOT Diagram):
Caption: Figure 1. Kinetic pathway for ortho-lithiation of trifluoromethoxybenzene. Note the thermal instability leading to benzyne decomposition.
Protocol Module C: De Novo Synthesis (Radical Approach)
Use Case: Steric hindrance is too great for coupling or C-H activation.
Strategy: Install the
Photoredox Trifluoromethoxylation
This method generates an
-
Reagent: Ngai Reagent II (N-trifluoromethoxy-4-cyanopyridinium triflate).
-
Catalyst:
(Photocatalyst).[2] -
Light Source: Blue LED (450 nm).
Why this works: The radical addition to the arene is fast and the transition state is early, meaning the steric clash of the incoming
Troubleshooting & FAQ
Q1: My 2-trifluoromethoxy phenylboronic acid is giving 0% yield and I see only the de-boronated starting material (Ph-OCF3).
-
Diagnosis: Protodeboronation. The
group pulls density from the ring, making the C-B bond labile to hydrolysis. -
Fix:
-
Switch from Boronic Acid to Pinacol Ester (BPin) or MIDA Boronate .
-
Use anhydrous conditions (Dioxane/K3PO4). Do not use aqueous carbonate.
-
Add CuCl (10-20 mol%) . This mediates the "Copper effect," facilitating transmetallation of hindered/electron-poor boronates.
-
Q2: I am trying to couple an amine ortho to the OCF3 (Buchwald-Hartwig) but getting no conversion.
-
Diagnosis: The Pd center cannot access the halide due to the
"Cone of Protection." -
Fix: Use BrettPhos Pd G4 . BrettPhos is specifically designed for C-N coupling with hindered substrates. If that fails, move to tBuBrettPhos .
Q3: Can I use standard n-BuLi for ortho-lithiation?
-
Diagnosis: Likely low yield or "messy" NMR.
-
Fix: No.
is too weak to direct n-BuLi effectively before n-BuLi attacks the ring or aggregates. You must use s-BuLi/TMEDA or LIDAKOR (BuLi + KOtBu) superbase conditions.
Decision Logic: Which Path?
Caption: Figure 2.[3][4][5] Strategic decision matrix for synthesis planning based on substrate availability and steric demand.
References
-
Conformational Analysis of OCF3: Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. Link
-
Suzuki Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society.[6] Link (Foundational work on bulky ligands like RuPhos/SPhos).
-
AntPhos for Extreme Sterics: Tang, W., et al. (2014). Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Letters. Link
-
Radical Trifluoromethoxylation (Ngai Reagents): Ngai, M. Y., et al. (2018). Radical Trifluoromethoxylation of Arenes. Accounts of Chemical Research. Link
-
Ortho-Lithiation Protocols: Schlosser, M. (2005). The 2×3 "Winds of Change" in Organometallic Chemistry: Superbases. Pure and Applied Chemistry. Link
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Bioactivity: Trifluoromethoxy vs. Trifluoromethyl Thiazoles
For drug development professionals, the strategic modification of a molecular scaffold is a cornerstone of optimizing a lead compound. The introduction of fluorine-containing functional groups has become a particularly powerful tactic to enhance metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1][2] Among these, the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are frequently employed bioisosteres, yet the choice between them is often nuanced. This guide provides an in-depth comparison of the bioactivity of thiazole scaffolds substituted with these two critical moieties, grounded in physicochemical principles and supported by actionable experimental protocols.
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3] When combined with the unique properties of -CF3 and -OCF3 groups, these derivatives become highly attractive candidates for drug discovery programs.[4][5] This guide will dissect the fundamental differences between these two groups and provide the experimental framework necessary to make informed decisions in your research.
Part 1: Physicochemical Properties - The Foundation of Bioactivity
The divergent biological effects of trifluoromethoxy and trifluoromethyl groups stem from their distinct electronic and steric properties. Understanding these differences is critical to predicting their influence on a drug candidate's interaction with its biological target and its overall behavior in a physiological environment.
The trifluoromethyl group is a potent electron-withdrawing group primarily through induction, which can significantly alter the acidity or basicity of nearby functional groups.[6] The trifluoromethoxy group, while also strongly electron-withdrawing, possesses an oxygen atom whose lone pairs can participate in resonance, albeit this effect is significantly diminished by the fluorine atoms.[7] This leads to different electronic perturbations of the aromatic thiazole system.
Perhaps the most significant differentiator is lipophilicity. While both groups increase a molecule's lipophilicity compared to a hydrogen or methyl group, the trifluoromethoxy group is one of the most lipophilic substituents used in drug design.[7][8][9] This property profoundly impacts membrane permeability, protein binding, and solubility.
Comparative Physicochemical Data
The following table summarizes the key physicochemical parameters for the -CF3 and -OCF3 groups, which dictate their influence on a molecule's behavior.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality and Implication |
| Hansch Lipophilicity (π) | +0.88[10] | +1.04 | The higher lipophilicity of -OCF3 can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility. |
| Hammett Parameter (σp) | +0.54 | +0.35 | The stronger electron-withdrawing nature of -CF3 can more significantly impact pKa of nearby groups and alter binding interactions through modified electrostatic potential. |
| Steric Parameter (Van der Waals Radius) | ~2.44 Å | ~2.97 Å (orthogonal) | The -OCF3 group is not only larger but prefers an orthogonal conformation to an adjacent aromatic ring, creating a different steric profile for receptor binding compared to the symmetrically rotating -CF3 group.[11] |
| Metabolic Stability | High[1] | High[10] | The high strength of the C-F bond in both groups confers excellent resistance to oxidative metabolism by cytochrome P450 enzymes.[1] |
Structural and Electronic Differences
The diagram below illustrates the key structural and electronic distinctions between a phenyl ring substituted with a trifluoromethyl versus a trifluoromethoxy group, which can be extrapolated to their effects on a thiazole ring.
Part 2: Impact on Pharmacokinetics (ADME)
The primary reason for incorporating -CF3 or -OCF3 groups is often to improve a drug's pharmacokinetic profile. Both groups are exceptionally stable towards metabolic degradation.
Metabolic Stability: A common metabolic liability for drug candidates is the oxidation of a methyl or methoxy group by cytochrome P450 (CYP) enzymes. Replacing a metabolically labile group with a -CF3 or -OCF3 group effectively blocks this metabolic pathway.[12] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage.[1][10] This "metabolic switching" can dramatically increase a drug's half-life and improve its oral bioavailability.[12] For instance, studies have shown that trifluoromethylation of an indazole scaffold significantly enhanced its metabolic half-life by reducing the electron density of the aromatic system and making it less susceptible to oxidation.[13]
Membrane Permeability and Bioavailability: Lipophilicity is a key driver of passive diffusion across cell membranes. The greater lipophilicity of the -OCF3 group may lead to enhanced absorption and tissue penetration compared to the -CF3 analog.[7][8] However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased plasma protein binding, and sequestration in adipose tissue. Therefore, the choice between -CF3 and -OCF3 allows for fine-tuning of the LogP value to achieve an optimal balance for membrane permeability and overall bioavailability.[10]
Metabolic Blocking Strategy
This diagram visualizes how a trifluoromethyl group can protect a molecule from metabolic oxidation compared to a standard methyl group.
Part 3: Comparative Bioactivity - Case Studies and Experimental Data
While direct, head-to-head comparisons of -OCF3 and -CF3 substituted thiazoles in the same assay are sparse in the literature, we can synthesize data from related studies to draw strong inferences. The introduction of a trifluoromethyl group has been shown to significantly enhance the anticancer activity of various heterocyclic scaffolds.
For example, a study on isoxazole derivatives found that the trifluoromethylated analog 2g was nearly eight times more potent against the MCF-7 human breast cancer cell line than its non-fluorinated counterpart.[14] This highlights the profound impact the -CF3 group can have on bioactivity.
In another study, a series of thiazole-fused derivatives were synthesized and evaluated for anticancer activity. The trifluoromethyl-substituted compound 20 was highly effective, inhibiting the growth of CNS cancer cell lines with a 50% growth inhibition (GI50) value as low as 1.03 µM.[15] The same study also synthesized a trifluoromethoxy-containing analog, demonstrating the feasibility of creating these matched pairs for direct comparison.[15]
Reported Bioactivity of Fluorinated Thiazole Derivatives
| Compound Class | Substitution | Biological Activity | Reported Potency | Source |
| Thiazole-fused bisnoralcohol | 4-Trifluoromethylphenyl | Anticancer (CNS) | GI50 = 1.03 µM | [15] |
| Thiazolo[4,5-d]pyrimidine | 5-Trifluoromethyl | Anticancer | Activity demonstrated | [4] |
| Isoxazole Derivative | 4-Trifluoromethyl | Anticancer (Breast) | IC50 = 2.63 µM | [14] |
| Isoxazole Derivative | Non-fluorinated analog | Anticancer (Breast) | IC50 = 19.72 µM | [14] |
The data strongly suggests that the trifluoromethyl group is a powerful enhancer of anticancer activity in thiazole and related heterocyclic systems. While quantitative data for a trifluoromethoxy-thiazole analog is not available in these specific studies, based on its physicochemical properties, one could hypothesize that an -OCF3 analog might show altered potency due to its different steric profile and higher lipophilicity, which could affect target engagement and cell penetration. This underscores the necessity for direct experimental comparison.
Part 4: Experimental Design for a Head-to-Head Comparison
To provide a definitive answer on the comparative bioactivity, a well-designed experimental workflow is essential. This section provides validated, step-by-step protocols for the synthesis of a matched pair of thiazole analogs and their subsequent evaluation in key in vitro assays.
Experimental Workflow Overview
This diagram outlines the logical flow from synthesis to comparative bioactivity assessment.
Protocol 1: Synthesis of a Matched Pair of Thiazole Analogs
Objective: To synthesize 2-(4-(trifluoromethyl)phenyl)thiazole and 2-(4-(trifluoromethoxy)phenyl)thiazole via the Hantzsch thiazole synthesis.
Materials:
-
4-(Trifluoromethyl)thiobenzamide or 4-(Trifluoromethoxy)thiobenzamide
-
2-Bromo-1-ethanol
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Standard laboratory glassware and reflux apparatus
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10 mmol of the appropriate thiobenzamide (4-(trifluoromethyl)thiobenzamide for Analog 1; 4-(trifluoromethoxy)thiobenzamide for Analog 2) in 40 mL of absolute ethanol.
-
Addition of Reagent: To the stirring solution, add 12 mmol (1.2 equivalents) of 2-bromo-1-ethanol.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure thiazole derivative.
-
Characterization: Confirm the structure and purity of the final compounds using ¹H-NMR, ¹³C-NMR, ¹⁹F-NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Metabolic Stability Assay
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of the two synthesized thiazole analogs.[12]
Materials:
-
Synthesized thiazole analogs (10 mM stock in DMSO)
-
Pooled human liver microsomes (HLM), 20 mg/mL
-
NADPH regenerating system (e.g., Promega NADPH-Regeneration System)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (e.g., 100 ng/mL tolbutamide)
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare a master mix by adding the NADPH regenerating system to the pre-warmed (37°C) phosphate buffer.
-
Initiation of Reaction: In a 96-well plate, add HLM to the master mix to a final concentration of 0.5 mg/mL. Pre-incubate for 5 minutes at 37°C. To initiate the reaction, add the test compound to a final concentration of 1 µM.
-
Time Points: Aliquots of the reaction are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile containing the internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis: Plot the natural logarithm of the remaining parent compound percentage versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance.
Conclusion
The choice between a trifluoromethoxy and a trifluoromethyl group is a critical decision in drug design that can profoundly influence a compound's bioactivity and pharmacokinetic properties.[1][9] The -CF3 group offers a potent combination of metabolic stability and strong electron-withdrawing character in a compact form.[10] The -OCF3 group provides superior metabolic stability and greater lipophilicity, which can enhance membrane permeability, but its larger, orthogonal steric profile presents different challenges and opportunities for receptor binding.[7][11]
While existing literature provides a strong theoretical and empirical foundation for the benefits of both groups, direct comparative data on a single scaffold remains limited. The experimental framework provided in this guide offers a clear and robust pathway for researchers to generate this critical head-to-head data. By systematically synthesizing and evaluating matched pairs of trifluoromethoxy- and trifluoromethyl-substituted thiazoles, drug development professionals can build a more predictive understanding of these "super-substituents," ultimately leading to the design of safer and more effective medicines.
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Pan, M., et al. (2019). Chalcogen OCF3 Isosteres Modulate Drug Properties without Introducing Inherent Liabilities. ChemMedChem. [Link]
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Muzalevskiy, V. M., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. International Journal of Molecular Sciences. [Link]
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Ng, C. L., et al. (2023). a) Properties of OCF3‐ and OCF2H‐containing compounds. b) Marketed drugs containing OCF3 and OCF2H groups. ResearchGate. [Link]
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Linclau, B., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
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Greening, D. W., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Loughborough University Research Repository. [Link]
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Tseng, C.-C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. [Link]
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Linclau, B., et al. (2018). Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. Journal of Medicinal Chemistry. [Link]
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El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. [Link]
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Al-Hussain, S. A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules. [Link]
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Le, T. N., et al. (2019). Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF3S-Containing Triazoles. Molecules. [Link]
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Cihan-Üstündağ, G., et al. (2025). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Archiv der Pharmazie. [Link]
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A Comparative Guide to the Crystal Structure Determination of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine
Introduction: Elucidating the Molecular Architecture of a Novel Thiazole Derivative
The compound 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry and materials science. The aminothiazole scaffold is a well-established pharmacophore present in numerous approved drugs, while the trifluoromethoxy group is frequently used to enhance metabolic stability and cell membrane permeability.[1][2] The precise three-dimensional arrangement of atoms, intermolecular interactions, and crystalline packing of this molecule are critical parameters that dictate its physical, chemical, and biological properties.
Determining the single-crystal X-ray structure provides an unambiguous map of the molecule's architecture.[3][4] This information is invaluable for structure-activity relationship (SAR) studies, rational drug design, understanding polymorphism, and securing intellectual property.[5] However, the journey from a synthesized powder to a refined crystal structure is fraught with challenges, most notably the growth of diffraction-quality single crystals.
This guide provides a comprehensive comparison of the experimental and computational methodologies for determining the crystal structure of this compound. It is designed for researchers in crystallography, medicinal chemistry, and drug development, offering both strategic insights and detailed protocols to navigate this complex process.
Part 1: Synthesis and Analytical Confirmation of the Target Compound
Before any crystallization attempts, the target compound must be synthesized in high purity. The most logical and established route to the 2-aminothiazole core is the Hantzsch thiazole synthesis.
Proposed Synthetic Pathway
The synthesis involves the condensation reaction between an α-haloketone and a thiourea derivative. Here, we propose the reaction of 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one with thiourea.
Step 1: Synthesis of 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one This α-bromoketone intermediate is prepared by the bromination of the parent ketone, 2'-(trifluoromethoxy)acetophenone.
-
Protocol:
-
Dissolve 2'-(trifluoromethoxy)acetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add bromine (1.0-1.1 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until the red-brown color of bromine fades.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water and a small amount of cold ethanol to remove impurities.
-
Dry the product under vacuum. Caution: α-haloketones are lachrymatory and should be handled in a fume hood with appropriate personal protective equipment.
-
Step 2: Hantzsch Thiazole Synthesis [6][7]
-
Protocol:
-
To a solution of 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the solution by adding a saturated solution of sodium bicarbonate or aqueous ammonia. This deprotonates the thiazolium salt to yield the free amine.
-
The product will precipitate out of the solution. Filter the solid, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Essential Purity and Identity Validation
It is imperative to confirm the identity and purity (>98%) of the bulk material before proceeding. Impurities can severely inhibit or disrupt the crystallization process.
-
Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR to confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To establish purity.
Part 2: The Crystallization Bottleneck: A Comparison of Techniques
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most significant hurdle in structure determination.[8] A systematic screening of various crystallization conditions is essential. The choice of method depends on the compound's solubility, stability, and the amount of material available.
Comparison of Common Crystallization Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Slow Evaporation [9] | A near-saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing solute concentration to the point of nucleation and crystal growth. | Simple setup, requires minimal equipment. | Limited control over evaporation rate; can lead to "showering" of small crystals. | Thermally stable, non-volatile compounds with ample material available. |
| Slow Cooling [10][11] | A saturated solution at a high temperature is slowly cooled, decreasing the solute's solubility and inducing crystallization. | Good control over the rate of crystallization by managing the cooling profile. | Requires a compound with a significant solubility difference across a temperature range. | Compounds that are significantly more soluble in hot solvents than cold ones. |
| Vapor Diffusion [12] | A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a "precipitant" (a solvent in which the compound is less soluble). The precipitant slowly diffuses into the drop, reducing solubility and promoting crystal growth. | Highly efficient for screening many conditions (solvents, precipitants, concentrations) with very small amounts of material (μg to mg scale). | Setup can be delicate; requires careful selection of solvent/precipitant pairs. | The primary method for initial screening, especially when material is limited. |
| Liquid-Liquid Diffusion [8] | A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface where the two solvents slowly mix. | Can produce very high-quality crystals; avoids rapid precipitation. | Can be difficult to set up without disturbing the interface; slow process. | Compounds that are prone to oiling out or precipitating too quickly. |
Recommended Protocol: High-Throughput Vapor Diffusion Screening
This method offers the best balance of efficiency and material conservation for an initial screen.
-
Prepare Stock Solution: Dissolve 5-10 mg of purified this compound in 0.5-1.0 mL of a good solvent (e.g., acetone, ethyl acetate, or dichloromethane) to create a concentrated stock solution.
-
Set up Plates: Use a 24- or 96-well crystallization plate. In the outer reservoirs, dispense 500 μL of various precipitant solutions (e.g., hexane, heptane, isopropanol, ethanol).
-
Dispense Drops: In the inner wells, place a 1-2 μL drop of your stock solution.
-
Seal and Incubate: Seal the plate tightly and store it in a vibration-free location at a constant temperature (e.g., 4 °C or 20 °C).
-
Monitor: Check for crystal growth periodically over several days to weeks using a microscope.
Caption: Vapor Diffusion Crystallization Workflow.
Part 3: Comparative Analysis of Structure Determination Techniques
Once suitable crystals are obtained, the next step is to determine the atomic structure. If high-quality single crystals are elusive, alternative methods can be employed.
Method 1: Single-Crystal X-ray Diffraction (SC-XRD) – The Gold Standard
SC-XRD is the definitive technique for determining the precise three-dimensional structure of a molecule.[4][5][13] It relies on the diffraction pattern produced when a single, well-ordered crystal is irradiated with a focused beam of X-rays.[14][15]
-
Principle: The electrons in the atoms of the crystal scatter the X-rays. Because the atoms are arranged in a periodic lattice, the scattered waves interfere constructively in specific directions, creating a unique diffraction pattern of spots. The geometry and intensity of these spots contain the information about the arrangement of atoms in the crystal.[5]
-
Workflow:
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, cooled in a nitrogen stream (typically to 100 K) to minimize thermal motion, and rotated in the X-ray beam. A detector collects the diffraction pattern.
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. Initial atomic positions are found using computational methods (e.g., direct methods or Patterson functions).
-
Structure Refinement: The initial model is refined against the experimental data, optimizing atomic positions, and modeling atomic vibrations until the calculated diffraction pattern matches the observed one.
-
Validation: The final structure is validated for geometric reasonability and goodness-of-fit. The results are typically deposited in a crystallographic database.
-
Caption: The workflow from compound to validated crystal structure via SC-XRD.
Method 2: Powder X-ray Diffraction (PXRD) – The Bulk Material Analyst
When single crystals are too small or of insufficient quality, PXRD becomes an essential tool.[15][16]
-
Principle: Instead of a single crystal, a finely ground powder containing millions of randomly oriented microcrystals is used. The X-ray beam diffracts off all possible lattice planes simultaneously, producing a characteristic pattern of concentric rings rather than discrete spots.[14] This 1D pattern (Intensity vs. 2θ angle) serves as a fingerprint for the crystalline phase.
-
Primary Uses:
-
Phase Identification: Confirming if the synthesized bulk material is the same crystalline phase as a known single crystal.
-
Purity Analysis: Detecting the presence of unwanted crystalline impurities or different polymorphs.
-
Polymorph Screening: Identifying different crystal forms of the same compound.
-
-
Structure Solution from Powder Data: While significantly more challenging than SC-XRD, it is possible to solve crystal structures from high-quality PXRD data, especially when supplemented with computational modeling.[13][17][18] The overlapping peaks in the powder pattern make unambiguous intensity extraction difficult, often leading to a less precise final structure.
Method 3: Computational Crystal Structure Prediction (CSP) – The In Silico Alternative
CSP is a powerful theoretical method that predicts the most stable crystal structures of a molecule based solely on its 2D chemical diagram.[19][20]
-
Principle: CSP algorithms generate thousands of hypothetical crystal packing arrangements in various possible space groups. The lattice energy of each hypothetical structure is then calculated using advanced computational chemistry methods (force fields or quantum mechanics). The predicted structures are ranked by their relative stability.[21][22][23]
-
Applications:
-
Polymorphism Risk Assessment: In the pharmaceutical industry, CSP is used to predict all likely polymorphs of a drug candidate, which is crucial as different polymorphs can have different properties.[22][24]
-
Guiding Experiments: The predicted stable structures can suggest which motifs (e.g., hydrogen bonding patterns) to target during crystallization screening.
-
Aiding Structure Solution: When only PXRD data is available, the experimental pattern can be compared against patterns calculated from the top-ranking CSP structures to identify the correct solution.[13][24]
-
Part 4: Head-to-Head Methodological Comparison
The choice of technique is dictated by the quality of the sample and the research question at hand.
| Feature | Single-Crystal XRD (SC-XRD) | Powder XRD (PXRD) | Crystal Structure Prediction (CSP) |
| Sample Requirement | Single, well-ordered crystal (~0.1-0.3 mm) | Microcrystalline powder (~5-10 mg) | 2D molecular structure only |
| Information Yield | Unambiguous 3D atomic coordinates, bond lengths/angles, packing, absolute stereochemistry.[3] | Crystalline fingerprint, phase purity, unit cell parameters. Structure solution is possible but challenging.[16][17] | A ranked list of plausible, low-energy crystal structures.[21] |
| Accuracy | Highest precision and accuracy ("Gold Standard").[13] | Lower resolution; atomic positions are less precise if solved from powder data. | Predictive, not experimental. Accuracy depends heavily on the computational method used.[22] |
| Primary Use Case | Definitive determination of an unknown crystal structure. | Routine quality control, phase identification, and polymorph screening. | Polymorph risk assessment and complementing experimental data.[24] |
Conclusion and Recommended Strategy
The definitive determination of the crystal structure of This compound relies on a multi-faceted approach, with Single-Crystal X-ray Diffraction (SC-XRD) as the ultimate goal. The recommended strategy is as follows:
-
Synthesis and Purification: First, synthesize the compound via the Hantzsch method and rigorously purify it, confirming its identity and purity (>98%) with NMR, MS, and HPLC.
-
Crystallization Screening: Conduct a broad crystallization screen using the vapor diffusion technique to efficiently identify promising conditions for single crystal growth.
-
SC-XRD Analysis: If suitable single crystals are obtained, perform SC-XRD analysis to yield a high-resolution, unambiguous crystal structure. This is the preferred and most conclusive method.
-
Complementary Methods: If only microcrystalline powder is obtained, use Powder X-ray Diffraction (PXRD) to characterize the material and confirm its phase purity. To solve the structure, high-resolution PXRD data can be used in conjunction with Crystal Structure Prediction (CSP) to identify the correct structural model from a set of computationally generated possibilities.
By integrating these techniques, researchers can systematically overcome the common challenges of crystallization and successfully elucidate the vital three-dimensional structure of this promising molecule, paving the way for its further development in scientific applications.
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Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery (RSC Publishing). Available at: [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. Available at: [Link]
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validating synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine via IR spectroscopy
An expert guide to validating the synthesis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine, this document provides a detailed walkthrough of using Infrared (IR) spectroscopy for structural confirmation. It is designed for researchers, scientists, and drug development professionals who require rigorous, data-driven validation of synthetic products. This guide moves beyond simple peak identification to explain the causal links between molecular structure and spectral features, ensuring a self-validating analytical approach.
Introduction: The Imperative of Spectroscopic Validation
In the realm of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The synthesis of novel compounds, such as this compound, a molecule possessing moieties of interest for pharmaceutical applications, demands a validation method that is both rapid and definitive. Infrared (IR) spectroscopy serves as an invaluable first-line technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.
This guide provides a comprehensive framework for utilizing Fourier Transform Infrared (FT-IR) spectroscopy to validate the successful synthesis of this compound. We will dissect the molecule's expected spectral features, present a robust experimental protocol, and offer a comparative analysis for interpreting the resulting data, thereby distinguishing a successful synthesis from one compromised by starting materials or byproducts.
The Molecular Blueprint: Expected IR Absorption Profile
To validate the product, we must first predict its IR spectrum by dissecting its structure into constituent functional groups. Each group vibrates at a characteristic frequency, absorbing IR radiation and producing a distinct peak in the spectrum.
Caption: Structure of this compound with key functional groups highlighted.
The key vibrational modes for this compound are summarized in the table below.
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity | Rationale & Comments |
| Primary Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium | Primary amines exhibit two distinct bands in this region, which is a critical diagnostic feature.[1][2][3] Their absence would indicate a failed reaction or a different product structure. |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium-Strong | This peak can sometimes overlap with aromatic C=C stretching bands but is essential for confirming the -NH₂ group.[1] | |
| Aromatic System | Aryl C-H Stretch | 3100 - 3000 | Weak-Medium | The presence of peaks just above the 3000 cm⁻¹ threshold is a clear indicator of C-H bonds on an aromatic ring.[4][5][6] |
| Aryl C=C In-Ring Stretch | 1600 - 1585 & 1500 - 1400 | Medium-Strong | Aromatic rings typically show two or more sharp bands in this region due to complex ring vibrations.[4][7][8] | |
| Thiazole Ring | C=N & C=C Stretch | 1640 - 1500 | Medium | The thiazole ring contains both C=N and C=C bonds, contributing to absorption in this region, often overlapping with the phenyl ring signals.[9] |
| Trifluoromethoxy (-OCF₃) | C-F Stretch | 1300 - 1100 | Very Strong | C-F bonds produce some of the most intense absorptions in an IR spectrum due to the large change in dipole moment during vibration. Expect multiple strong, sharp bands. |
| Aryl C-O Stretch | 1280 - 1200 | Strong | The stretch of the C-O bond linking the phenyl ring to the trifluoromethoxy group is expected to be strong and fall within the C-F absorption region. | |
| Heterocyclic/Aromatic Linkages | Aryl C-N Stretch | 1335 - 1250 | Strong | This corresponds to the stretching of the C-N bond within the 2-aminothiazole moiety.[1] |
| Fingerprint Region | C-H Bends, C-S, Ring Deformations | < 1000 | Complex | This region contains numerous bands related to bending vibrations and skeletal modes, providing a unique fingerprint for the overall molecular structure.[8] The C-H out-of-plane bends for the substituted benzene ring are found here (900-675 cm⁻¹).[4] |
Experimental Protocol: A Self-Validating Workflow for Data Acquisition
The quality of the final spectrum is entirely dependent on the rigor of the experimental procedure. The following protocol is designed to produce a clean, interpretable spectrum using a modern Attenuated Total Reflectance (ATR) FT-IR spectrometer, which is ideal for solid samples.
Caption: Workflow for acquiring a high-quality FT-IR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Proper sample contact with the ATR crystal is crucial for a strong signal. The sample must be a dry, solid powder.
-
Procedure: Place a small, representative amount of the dried, purified this compound powder onto the center of the ATR diamond crystal. Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.
-
-
Instrument Parameters:
-
Rationale: The chosen parameters represent a balance between data quality and acquisition time. A resolution of 4 cm⁻¹ is sufficient to resolve the key functional group peaks. Co-adding 16 scans improves the signal-to-noise ratio, making weaker peaks more discernible.
-
Setup: Set the FT-IR spectrometer to collect data from 4000 cm⁻¹ to 400 cm⁻¹. Set the resolution to 4 cm⁻¹ and the number of scans to 16.
-
-
Background Collection:
-
Rationale: This is the most critical step for data integrity. The background scan measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum, removing environmental interference.
-
Procedure: Ensure the ATR crystal is perfectly clean. Run the "Collect Background" command on the instrument software.
-
-
Sample Collection:
-
Rationale: With the prepared sample under pressure on the crystal, this step measures the absorption of IR radiation by the analyte.
-
Procedure: Without changing any parameters, run the "Collect Sample" command. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance (or transmittance) spectrum.
-
Data Interpretation: A Comparative Guide to Synthesis Validation
The final step is to compare the acquired experimental spectrum against the predicted profile. A successful synthesis is confirmed by the presence of all key product peaks and the absence of characteristic starting material peaks.
Common Synthesis Route: Hantzsch thiazole synthesis from 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one and thiourea.
Comparative Analysis of a Hypothetical Spectrum:
| Feature | Expected Wavenumber (cm⁻¹) | Hypothetical Experimental Peak | Interpretation & Validation Check |
| Product Confirmation | |||
| N-H Stretch (Primary Amine) | 3450 & 3350 | Two peaks observed at 3445 cm⁻¹ and 3360 cm⁻¹ | PASS: The doublet confirms the presence of the primary amine (-NH₂) group.[1][2] |
| Aryl C-H Stretch | 3100 - 3000 | Weak peaks at 3085 cm⁻¹ | PASS: Confirms C-H bonds on the aromatic ring.[4][6] |
| Aliphatic C-H Stretch | None Expected | No significant peaks at 2990-2850 cm⁻¹ | PASS: Confirms purity from aliphatic contaminants. |
| N-H Bend / Aryl C=C Stretch | 1650 - 1580 / 1600 & 1475 | Strong, sharp peaks at 1625, 1590, 1480 cm⁻¹ | PASS: A complex of peaks confirms the presence of both the aromatic/thiazole rings and the N-H bend.[1][4][10] |
| C-F / C-O Stretches | 1300 - 1100 | Multiple very strong, sharp bands at 1260, 1180, 1120 cm⁻¹ | PASS: The intense absorptions in this region are characteristic of the -OCF₃ group and are a key marker for the product. |
| Impurity Check | |||
| Ketone C=O Stretch (from starting material) | ~1700 | No peak observed in the 1720-1680 cm⁻¹ region | PASS: Absence of a carbonyl peak indicates complete consumption of the 2-bromo-1-(2-(trifluoromethoxy)phenyl)ethan-1-one starting material. |
| Thiourea C=S Stretch | Variable (~1300-1000) | No unusual peaks unaccounted for by -OCF₃ | PASS: Absence of characteristic thiourea peaks suggests it has been fully consumed or washed away during purification. |
| Water O-H Stretch | ~3600 - 3200 (broad) | No broad absorption underlying the N-H stretches | PASS: Sample is sufficiently dry. A broad peak here would indicate water contamination. |
Conclusion
IR spectroscopy provides a powerful, direct, and non-destructive method for validating the synthesis of this compound. By systematically predicting the spectral features based on the molecule's functional groups and comparing this blueprint to a carefully acquired experimental spectrum, a researcher can confidently confirm the product's identity. The key to a trustworthy validation lies not only in identifying the expected peaks but also in confirming the absence of signals from plausible impurities and starting materials. This dual-check approach, grounded in a solid understanding of vibrational spectroscopy, ensures the integrity of the synthetic product and the reliability of all subsequent research.
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A Comparative Guide to Bioisosteric Replacements for 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. The molecule 4-(2-(trifluoromethoxy)phenyl)thiazol-2-amine serves as a compelling scaffold, rich in opportunities for bioisosteric intervention. This guide provides an in-depth comparison of bioisosteric replacement strategies for this compound, focusing on the 2-aminothiazole core and the trifluoromethoxy substituent. We will delve into the rationale behind these modifications, present comparative experimental data, and provide actionable protocols for researchers in the field.
The Rationale for Bioisosteric Modification
The lead compound, this compound, possesses two key structural motifs amenable to bioisosteric replacement: the 2-aminothiazole ring and the trifluoromethoxy group. The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, it can be susceptible to metabolic oxidation at the sulfur atom, potentially leading to inactivation.[3] Furthermore, the trifluoromethoxy group, while often beneficial for metabolic stability and lipophilicity, can present synthetic challenges and may not be optimal for all biological targets.[4] Bioisosteric replacement offers a rational approach to address these potential liabilities while retaining or improving the desired biological activity.[5]
Part 1: Bioisosteric Replacement of the 2-Aminothiazole Scaffold
A primary strategy for modifying the core of the lead compound is the replacement of the 2-aminothiazole ring with its bioisostere, the 2-aminooxazole. This substitution of a sulfur atom with an oxygen atom can significantly impact the physicochemical and pharmacological properties of the molecule.
Comparative Analysis: 2-Aminothiazole vs. 2-Aminooxazole
The decision to replace a 2-aminothiazole with a 2-aminooxazole should be driven by the specific goals of the drug discovery program. Key considerations include the desired balance of potency, solubility, and metabolic stability.
| Property | 2-Aminothiazole Derivatives | 2-Aminooxazole Derivatives | Rationale for Change & Key Findings |
| Antimycobacterial Activity (MIC) | Potent activity observed.[3] | Activity is often maintained, demonstrating bioisosteric equivalence in this context.[3] In some cases, oxazoles show improved activity against resistant strains.[6] | The oxazole ring can be a successful bioisosteric replacement without compromising antitubercular potency. |
| Anticancer Activity (IC50) | Active against various cancer cell lines.[7] | Can exhibit similar or even enhanced antiproliferative activity compared to thiazole counterparts.[7] | The 2-aminooxazole scaffold is a viable alternative for developing novel anticancer agents. |
| Lipophilicity (log k'w) | Generally more lipophilic.[6] | Significantly lower lipophilicity (more hydrophilic).[6] | The increased hydrophilicity of oxazoles can lead to improved aqueous solubility. |
| Aqueous Solubility (log S) | Lower aqueous solubility.[6] | Significantly higher aqueous solubility.[6] | Improved solubility is a major advantage of the oxazole bioisostere, potentially leading to better bioavailability. |
| Metabolic Stability | The sulfur atom is a potential site of metabolic oxidation.[3] | The oxygen atom is less prone to oxidation, potentially leading to improved metabolic stability. | Replacing sulfur with oxygen can block a key metabolic pathway, enhancing the compound's half-life. |
| Potential for PAINS | 2-Aminothiazoles have been identified as potential Pan-Assay Interference Compounds (PAINS).[3] | The 2-aminooxazole motif is less commonly associated with PAINS. | This replacement can reduce the risk of false positives in high-throughput screening campaigns. |
Table 1: Comparative properties of 2-aminothiazole and 2-aminooxazole derivatives based on experimental data from cited literature.
The following diagram illustrates the bioisosteric relationship between the 2-aminothiazole and 2-aminooxazole scaffolds.
Caption: Bioisosteric replacement of the thiazole sulfur with oxygen.
Experimental Protocol: Synthesis of a 4-Phenyl-2-aminooxazole Derivative
This protocol outlines a general procedure for the synthesis of a 2-aminooxazole bioisostere, adapted from methodologies reported in the literature.[3]
Step 1: Synthesis of the α-bromoketone
-
To a solution of the corresponding acetophenone (1 equivalent) in a suitable solvent (e.g., diethyl ether or chloroform), add N-bromosuccinimide (NBS) (1.1 equivalents).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove succinimide.
-
Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.
Step 2: Cyclization to form the 2-aminooxazole
-
Dissolve the crude α-bromoketone (1 equivalent) in a suitable solvent (e.g., ethanol or DMF).
-
Add urea (2 equivalents) to the solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Adjust the pH to basic (pH 8-9) with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-2-aminooxazole derivative.
The following diagram illustrates the general workflow for the synthesis of a 2-aminooxazole derivative.
Caption: Synthetic workflow for 2-aminooxazole derivatives.
Part 2: Bioisosteric Replacement of the Trifluoromethoxy Group
The trifluoromethoxy (OCF3) group is a popular substituent in medicinal chemistry due to its unique electronic properties and metabolic stability. However, exploring bioisosteric replacements can lead to compounds with modulated properties.
Comparative Analysis: OCF3 and its Bioisosteres
Several groups can be considered as bioisosteres for the trifluoromethoxy group, each with its own set of physicochemical characteristics.
| Bioisostere | Key Physicochemical Properties | Rationale for Replacement & Potential Impact |
| Trifluoromethyl (CF3) | Strongly electron-withdrawing, highly lipophilic, and metabolically stable.[4] | Often used to improve metabolic stability and binding affinity. Can serve as a bioisostere for a nitro group.[8][9] |
| Pentafluorosulfanyl (SF5) | More electronegative and lipophilic than CF3, often referred to as a "super-trifluoromethyl" group.[10] | Can enhance potency and metabolic stability, but its larger size may impact binding.[10] |
| Trifluoromethylthio (SCF3) | More lipophilic than OCF3, with similar metabolic stability.[11] | Can modulate lipophilicity and cell permeability without introducing new metabolic liabilities.[11] |
| Trifluoromethylseleno (SeCF3) | Also more lipophilic than OCF3, with comparable metabolic stability.[11] | Offers another avenue to fine-tune physicochemical properties while maintaining metabolic robustness.[11] |
Table 2: Comparative properties of the trifluoromethoxy group and its bioisosteres.
The following diagram illustrates the relationship between the trifluoromethoxy group and its potential bioisosteres.
Caption: Bioisosteric replacements for the trifluoromethoxy group.
Conclusion
The bioisosteric replacement of key structural motifs in this compound presents a powerful strategy for optimizing its drug-like properties. The substitution of the 2-aminothiazole scaffold with a 2-aminooxazole can lead to significant improvements in aqueous solubility and metabolic stability, often while maintaining or even enhancing biological activity. Similarly, exploring bioisosteres for the trifluoromethoxy group, such as the trifluoromethyl or pentafluorosulfanyl groups, offers opportunities to fine-tune the electronic and lipophilic character of the molecule. The selection of a particular bioisosteric replacement should be guided by a thorough understanding of the structure-activity relationships of the target and the desired physicochemical properties of the final drug candidate. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such optimization studies.
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A Senior Application Scientist's Guide to the Chromatographic Behavior of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the chromatographic behavior of a novel small molecule is paramount for its successful analysis, purification, and pharmacokinetic assessment. This guide provides an in-depth technical comparison of methodologies for determining the retention time of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine, a compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of its expected chromatographic behavior and present a comparative analysis of practical analytical approaches.
The unique structural features of this compound, namely the thiazole ring, the phenyl group, and the trifluoromethoxy substituent, all contribute to its retention characteristics. The trifluoromethoxy group, in particular, significantly influences the molecule's lipophilicity and electronic properties, making it a "pseudo-halogen" that can impact interactions with the stationary phase.[1][2] This guide will dissect these influences and provide a framework for selecting the optimal chromatographic method for your research needs.
Understanding the Analyte: Physicochemical Properties and Predicted Retention Behavior
The chromatographic retention of a compound is fundamentally governed by its partitioning between the stationary and mobile phases. For this compound in reversed-phase high-performance liquid chromatography (RP-HPLC), the primary driver of retention is its hydrophobicity.
The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing substituent and is more lipophilic than a methoxy group.[1] This increased lipophilicity suggests that this compound will exhibit significant retention on nonpolar stationary phases like C18. The presence of fluorine atoms can also lead to unique interactions with certain stationary phases, a factor that can be exploited for enhanced selectivity.[3]
Comparative Analysis of Chromatographic Methods
The selection of a chromatographic method is a critical decision that impacts sensitivity, resolution, and throughput. Below, we compare three common approaches for the analysis of small molecules like this compound.
Method 1: Conventional Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This is the workhorse of many analytical laboratories due to its robustness and cost-effectiveness. A typical starting point for a molecule like ours would be a C18 column with a mobile phase consisting of acetonitrile and water.
Anticipated Performance: Given the compound's aromaticity and the presence of the trifluoromethoxy group, we can predict a reasonably strong retention on a C18 column. The thiazole moiety contains a UV chromophore, allowing for detection at wavelengths around 254 nm. However, for low concentration samples, sensitivity might be a limiting factor.
Method 2: Ultra-High-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS/MS)
For high-throughput screening and bioanalysis, UPLC-MS/MS offers significant advantages in speed, resolution, and sensitivity.[4][5][6] The use of sub-2 µm particles in UPLC columns allows for faster separations without sacrificing efficiency.
Anticipated Performance: A UPLC-MS/MS system would provide a much shorter analysis time and significantly higher sensitivity compared to HPLC-UV. The mass spectrometer offers highly selective detection, which is invaluable when analyzing complex matrices like plasma or tissue extracts.[6]
Method 3: Alternative Stationary Phases for Enhanced Selectivity
While C18 is a good starting point, exploring alternative stationary phases can unlock unique selectivities, especially for fluorinated compounds. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different retention mechanisms based on π-π and dipole-dipole interactions, respectively.[3]
Anticipated Performance: A Phenyl-hexyl column may exhibit enhanced retention for our analyte due to π-π interactions with the phenyl ring. A PFP column could offer unique selectivity for the trifluoromethoxy group through dipole-dipole and other electrostatic interactions. Comparing retention times across these different stationary phases can provide valuable information about the analyte's properties and lead to a more robust and selective analytical method.
Hypothetical Comparative Data
To illustrate the expected differences in performance, the following table presents hypothetical retention time data for this compound under various conditions. This data is based on the known behavior of structurally similar thiazole derivatives and fluorinated compounds.[3][7][8]
| Method | Stationary Phase | Mobile Phase (A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid) | Gradient | Flow Rate (mL/min) | Hypothetical Retention Time (min) |
| RP-HPLC-UV | C18 (5 µm, 4.6 x 150 mm) | A/B | 50-95% B in 15 min | 1.0 | 8.2 |
| UPLC-MS/MS | C18 (1.7 µm, 2.1 x 50 mm) | A/B | 50-95% B in 3 min | 0.5 | 1.5 |
| RP-HPLC-UV | Phenyl-Hexyl (5 µm, 4.6 x 150 mm) | A/B | 50-95% B in 15 min | 1.0 | 9.1 |
| RP-HPLC-UV | PFP (5 µm, 4.6 x 150 mm) | A/B | 50-95% B in 15 min | 1.0 | 7.5 |
Experimental Protocols
Below are detailed, step-by-step methodologies for the described chromatographic approaches. These protocols are designed to be self-validating, with system suitability tests included to ensure data quality.
Protocol 1: RP-HPLC-UV Method Development
Caption: Workflow for RP-HPLC-UV Method Development.
-
Sample and Mobile Phase Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.
-
Prepare Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% (v/v) formic acid.
-
Degas both mobile phases before use.
-
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase Gradient: Start at 50% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
System Suitability:
-
Before sample analysis, inject a standard solution five times.
-
The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.
-
The tailing factor for the analyte peak should be between 0.8 and 1.5.
-
The theoretical plate count should be greater than 2000.
-
Protocol 2: UPLC-MS/MS Method for High-Sensitivity Analysis
Caption: UPLC-MS/MS workflow for bioanalysis.
-
Sample Preparation (for Bioanalysis):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18, 1.7 µm particle size, 2.1 x 50 mm.
-
Mobile Phase Gradient: Start at 50% B, ramp to 95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Optimize cone voltage and collision energy for the analyte and internal standard.
-
Monitor specific Multiple Reaction Monitoring (MRM) transitions for quantification.
-
Conclusion and Future Perspectives
The analysis of this compound can be approached with varying levels of sophistication, from routine monitoring with RP-HPLC-UV to high-sensitivity quantification using UPLC-MS/MS. The choice of method will ultimately depend on the specific requirements of the study, including the sample matrix, required sensitivity, and desired throughput. The presence of the trifluoromethoxy group provides an opportunity for unique chromatographic selectivity, and exploring alternative stationary phases like Phenyl-hexyl or PFP is highly recommended for method optimization. As with any analytical method development, a thorough validation according to ICH guidelines is essential to ensure the reliability of the generated data.
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SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4-(2-pyridyl)-N-[4-(trifluoromethyl)phenyl]thiazol-2-amine. Retrieved from [Link]
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Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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ResearchGate. (n.d.). Retention time differences of selected compounds from reference values.... Retrieved from [Link]
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A Guide to the Elemental Analysis of 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine: A Comparative Analysis for Purity and Compositional Verification
Introduction
In the landscape of drug discovery and materials science, the synthesis of novel chemical entities is a daily occurrence. However, the synthesis of a molecule is only the first step; rigorous verification of its identity and purity is paramount. This guide focuses on a specific molecule of interest: 4-(2-(Trifluoromethoxy)phenyl)thiazol-2-amine . This compound incorporates several key pharmacophores—the thiazol-2-amine core, a phenyl ring, and a trifluoromethoxy group—making it a candidate for further investigation in medicinal chemistry.
Elemental analysis (EA) serves as a fundamental, quantitative technique to confirm the empirical formula of a synthesized compound.[1][2] Unlike spectroscopic methods like NMR or mass spectrometry, which provide structural and mass-to-charge information, elemental analysis directly measures the mass fractions of carbon, hydrogen, nitrogen, and heteroatoms.[3] This provides orthogonal data that is indispensable for establishing the purity and compositional integrity of a sample.[4] This guide provides a comprehensive comparison of the methodologies used to determine the elemental composition of our target compound, explains the causality behind experimental choices, and contextualizes the data alongside other common analytical techniques.
Theoretical Composition: The Analytical Benchmark
Before any experimental analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the gold standard against which all experimental results are measured.
Compound: this compound Molecular Formula: C₁₀H₇F₃N₂OS Molecular Weight: 276.24 g/mol
The theoretical mass percentages are calculated as follows: % Element = ( (Number of Atoms of Element × Atomic Weight of Element) / Molecular Weight of Compound ) × 100
| Element | Symbol | Theoretical Mass % | Expected Experimental Range (±0.4%) |
| Carbon | C | 43.48% | 43.08% - 43.88% |
| Hydrogen | H | 2.55% | 2.15% - 2.95% |
| Nitrogen | N | 10.14% | 9.74% - 10.54% |
| Sulfur | S | 11.61% | 11.21% - 12.01% |
| Fluorine | F | 20.63% | 20.23% - 21.03% |
| Oxygen | O | 5.79% | (Typically determined by difference) |
Core Methodologies: A Comparative Overview
The elemental composition of an organofluorine compound containing nitrogen and sulfur cannot be determined by a single method. A multi-pronged approach is necessary, leveraging distinct techniques optimized for specific elements.
CHNS Analysis: The Gold Standard by Combustion
The determination of carbon, hydrogen, nitrogen, and sulfur is almost universally performed using a modern elemental analyzer based on the principle of combustion analysis, a refinement of the classical Pregl-Dumas method.[3][5]
Principle of Operation: A small, precisely weighed sample (typically 1-3 mg) is combusted in a furnace at high temperatures (>1000°C) in an oxygen-rich atmosphere.[4][6] This process quantitatively converts the elements into simple, stable gases:
-
Carbon → Carbon Dioxide (CO₂)
-
Hydrogen → Water (H₂O)
-
Nitrogen → Nitrogen Gas (N₂) and some oxides (NOₓ)
-
Sulfur → Sulfur Dioxide (SO₂)
These gases are then swept by an inert carrier gas (typically helium) through a reduction tube containing heated copper to convert any nitrogen oxides back to N₂.[5] The gases are subsequently separated, often by gas chromatography, and measured by a thermal conductivity detector (TCD).[7][8] The detector response is directly proportional to the concentration of each gas, allowing for the calculation of the original elemental mass fractions.[7]
Halogen Analysis: The Schöniger Flask Method for Fluorine
Standard combustion analyzers are not equipped to handle the corrosive gases produced by halogens. For fluorine determination, the well-established Schöniger oxygen flask combustion method is a reliable and cost-effective technique for sample preparation.[9][10][11]
Principle of Operation: The organic sample is wrapped in an ashless filter paper and placed in a platinum basket attached to the stopper of a thick-walled flask filled with pure oxygen.[10] The sample is ignited, and the rapid combustion mineralizes the organofluorine compound, converting the fluorine into hydrogen fluoride (HF) gas.[12] This gas is trapped and absorbed by a small amount of an absorbing solution (e.g., dilute sodium hydroxide) inside the flask. The resulting fluoride ions (F⁻) in the solution can then be quantitatively analyzed by a suitable technique such as ion chromatography or titration.[9][10] While effective, care must be taken as CO₂ produced during combustion can interfere with certain titrimetric determinations of fluorine.[13]
Data Interpretation and Validating Trust
Acceptance Criteria and the ±0.4% Rule
For a newly synthesized compound in a research or pharmaceutical setting, the experimentally determined values for each element should be within ±0.4% of the theoretical values. A sample that meets this criterion is considered to be of high purity. Deviations outside this range can indicate the presence of impurities, residual solvents, or water (if the compound is hygroscopic).
The Mandate for Certified Standards
The trustworthiness of any elemental analysis result is underpinned by proper instrument calibration. Before analyzing the target compound, the system must be calibrated using a certified, ultra-pure organic standard.[6] This is a self-validating step that confirms the instrument is performing correctly.
-
For CHNS Analysis: A standard like Sulfanilic Acid (C% = 41.58, N%= 8.08, H%= 4.04, S%= 18.48) is often used.[6]
-
For Oxygen Analysis: EDTA (O% = 43.80) is a common standard.[6]
By demonstrating that the instrument can accurately determine the composition of a known standard, one can have high confidence in the data generated for an unknown sample.
Broader Context: Comparison with Complementary Analytical Techniques
Elemental analysis does not exist in a vacuum. It is a crucial piece of the puzzle that, when combined with other techniques, provides a complete picture of a chemical entity.
| Technique | Primary Measurement | Primary Use Case | Key Limitations |
| Elemental Analysis (EA) | Mass percentage of individual elements (C, H, N, S, etc.).[1] | Confirms empirical formula and assesses bulk sample purity.[4] | Provides no information on molecular weight, structure, or isomerism. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass-to-charge ratio (m/z) of the molecular ion. | Determines the molecular formula with high accuracy (typically < 5 ppm error).[14] | Isomer distinction is difficult; does not quantify bulk purity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F, etc.). | Elucidates the precise molecular structure and connectivity of atoms. | Can be less sensitive to non-NMR active impurities; quantification requires standards. |
These techniques are synergistic. HRMS can confirm the molecular formula (C₁₀H₇F₃N₂OS), NMR confirms the specific isomeric structure (the ortho-trifluoromethoxy substitution), and Elemental Analysis confirms that the bulk sample is pure and conforms to that formula.
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- 14. Comparison of Isotope Abundance Analysis and Accurate Mass Analysis in their Ability to Provide Elemental Formula Information - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
